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N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Documentation Hub

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  • Product: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
  • CAS: 446848-52-8

Core Science & Biosynthesis

Foundational

"synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide"

Technical Guide & Protocol Executive Summary & Strategic Analysis The target molecule, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide , represents a specialized bifunctional scaffold often utilized in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Executive Summary & Strategic Analysis

The target molecule, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide , represents a specialized bifunctional scaffold often utilized in the design of Targeted Covalent Inhibitors (TCIs) and PROTAC linkers .

Structurally, it consists of a p-phenylenediamine core where one amine is protected/modified as an N-methylacetamide (mimicking the solubility and conformational properties of bioactive motifs like paracetamol/nintedanib intermediates) and the other is functionalized with a 2-chloroacetamide warhead. This warhead is a mild electrophile capable of reacting with cysteine residues (Cys) in target proteins via nucleophilic substitution (


).[1]

Synthesis Strategy: Direct chloroacetylation of a diamine is uncontrolled.[1] Direct methylation of N-(4-aminophenyl)-2-chloroacetamide is regiochemically ambiguous. Therefore, the only robust synthetic route requires a linear stepwise assembly starting from a nitrobenzene precursor to establish the N-methyl asymmetry before reducing the nitro group to the aniline required for warhead installation.[1]

Retrosynthetic Analysis & Pathway Design[1]

The synthesis is best approached by disconnecting the amide bond of the chloroacetamide warhead.[1]

Retrosynthetic Logic:
  • Target: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

  • Disconnection: Amide bond cleavage

    
     Chloroacetyl chloride + Intermediate A  (N-(4-aminophenyl)-N-methylacetamide).
    
  • Intermediate A Synthesis: Requires reduction of Intermediate B (N-methyl-N-(4-nitrophenyl)acetamide).[1]

  • Starting Material: 4-Fluoro-1-nitrobenzene (preferred over 4-nitroaniline to guarantee mono-methylation selectivity).

Visual Pathway (Graphviz)

SynthesisPathway SM Start: 4-Fluoro-1-nitrobenzene Step1 1. SNAr Displacement (MeNH2) SM->Step1 Int1 N-methyl-4-nitroaniline Step1->Int1 Step2 2. Acetylation (Ac2O / AcOH) Int1->Step2 Int2 N-methyl-N-(4-nitrophenyl)acetamide Step2->Int2 Step3 3. Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Int2->Step3 Int3 Scaffold: N-(4-aminophenyl)-N-methylacetamide Step3->Int3 Step4 4. Warhead Installation (ClCH2COCl, Base) Int3->Step4 Target TARGET: N-{4-[acetyl(methyl)amino]phenyl}- 2-chloroacetamide Step4->Target

Figure 1: Linear synthetic pathway ensuring regiochemical control of the N-methyl group.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (Precursor Synthesis)[1]

Objective: Synthesize N-(4-aminophenyl)-N-methylacetamide (CAS: 119-63-1).

Step 1.1: Nucleophilic Aromatic Substitution

Reaction: 4-Fluoro-1-nitrobenzene + Methylamine


N-methyl-4-nitroaniline.
  • Setup: Charge a pressure vessel or round-bottom flask (equipped with reflux condenser) with 4-fluoro-1-nitrobenzene (1.0 eq) dissolved in Ethanol or THF.

  • Reagent: Add Methylamine (2.0 M in THF or aqueous solution, 3.0 eq).

  • Condition: Stir at 60°C for 4–6 hours. The yellow solution will turn deep orange/red.

  • Workup: Concentrate in vacuo. Dilute with water. The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry.

    • Yield Expectation: >90%.[2][3]

    • Note: This route avoids the over-methylation often seen when alkylating 4-nitroaniline with methyl iodide.

Step 1.2: N-Acetylation

Reaction:N-methyl-4-nitroaniline + Acetic Anhydride


N-methyl-N-(4-nitrophenyl)acetamide.
  • Setup: Dissolve the solid from Step 1.1 in Acetic Acid (solvent volume).

  • Reagent: Add Acetic Anhydride (

    
    , 1.5 eq).
    
  • Condition: Reflux (118°C) for 2–3 hours.

  • Workup: Pour the hot mixture into ice water. Neutralize cautiously with

    
     or NaOH to pH 7. The amide will precipitate. Filter and dry.[4]
    
    • Why: Acetylation protects the secondary amine and establishes the "paracetamol-like" core.[1]

Step 1.3: Nitro Reduction

Reaction:N-methyl-N-(4-nitrophenyl)acetamide


N-(4-aminophenyl)-N-methylacetamide.
  • Catalytic Hydrogenation (Preferred):

    • Dissolve intermediate in Methanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) at RT for 4–12 hours.
      
    • Filter through Celite to remove Pd. Concentrate to obtain an off-white solid.

  • Alternative (Iron Reduction):

    • Use Fe powder (5 eq) and

      
       (5 eq) in Ethanol/Water (3:1) at reflux if avoiding hydrogenation.
      
Phase 2: Warhead Installation (Critical Step)[1]

Objective: Selective acylation of the primary aniline with chloroacetyl chloride.

Reaction Scheme:


[1]
Materials Table
ReagentEquivalentsRoleCritical Parameter
Scaffold (from Phase 1) 1.0 eqSubstrateMust be dry (free of water)
Chloroacetyl Chloride 1.1 – 1.2 eqElectrophileLachrymator. Add dropwise at 0°C.
Triethylamine (TEA) 1.5 eqBase (HCl Scavenger)Prevents acid-catalyzed hydrolysis.[1]
Dichloromethane (DCM) 10–15 volSolventAnhydrous grade preferred.
Protocol:
  • Preparation: In a dry 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve N-(4-aminophenyl)-N-methylacetamide  (1.0 eq) in anhydrous DCM .
    
  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool the solution to 0°C using an ice bath.

  • Acylation: Dilute Chloroacetyl Chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Control: Maintain temperature < 5°C during addition to prevent bis-acylation or exotherm-driven decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The primary amine spot (polar) should disappear; the product (less polar) appears.

  • Quench & Workup:

    • Quench with saturated

      
       solution (aqueous).
      
    • Separate the organic layer.[5]

    • Wash organic layer with: Water

      
       1M HCl (rapid wash to remove unreacted amine/TEA) 
      
      
      
      Brine.[1]
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification:

    • The crude product is often pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Gradient: 0

      
       5% MeOH in DCM).[1]
      

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data (


-DMSO or 

):
  • Proton (

    
     NMR): 
    
    • 
       ~9.0–10.0 ppm (1H, s, broad): Amide NH  (chloroacetamide).[1]
      
    • 
       ~7.6 ppm (2H, d): Aromatic protons adjacent to the chloroacetamide.
      
    • 
       ~7.2 ppm (2H, d): Aromatic protons adjacent to the N-methyl acetamide.[1]
      
    • 
       ~4.2 ppm (2H, s): 
      
      
      
      -Cl
      (Characteristic singlet).
    • 
       ~3.1 ppm (3H, s): N-Methyl  group.
      
    • 
       ~1.8–2.0 ppm (3H, s): Acetyl  (
      
      
      
      ) group.[1]

Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Pattern: Look for the characteristic Chlorine isotope pattern (

    
     and 
    
    
    
    in a 3:1 ratio).
  • Molecular Weight:

    • Formula:

      
      [1]
      
    • Exact Mass: 240.07

    • Observed

      
      : 241.07 and 243.07.
      

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis of Warhead: If the reaction solvent is wet, the C-Cl bond remains intact, but the acid chloride hydrolyzes to chloroacetic acid, which couples poorly. Solution: Use anhydrous DCM.

  • Bis-acylation: The amide nitrogen (from the N-methyl acetamide group) is electron-poor and sterically hindered, so it rarely reacts. However, if excess chloroacetyl chloride and heat are used, O-acylation of the amide oxygen is theoretically possible (though rare). Solution: Stick to 0°C and 1.1 eq of electrophile.

  • Color Formation: Anilines oxidize easily.[1] If the precursor is dark/black, purify it before the final step to avoid trapping impurities.

Safety (HSE)
  • Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator. Handle only in a fume hood. Quench glassware with dilute NaOH before removing from the hood.

  • Nitro Compounds: Potential mutagens.[1] Handle with gloves.

References

  • Precursor Synthesis (Nintedanib Intermediate)

    • Title: Preparation method of nintedanib key intermediate N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[1]

    • Relevance: Describes the reduction and handling of the N-methyl-N-(4-nitrophenyl)acetamide core.
    • Source: Google P
    • URL
  • Chloroacetylation Protocol

    • Title: Chloroacetamide - Organic Syntheses Procedure.[6]

    • Relevance: Standard operating procedures for handling chloroacetyl chloride and amines.[1]

    • Source: Organic Syntheses, Coll.[4] Vol. 1, p.153 (1941).

    • URL:[Link]

  • Reactivity of Chloroacetamides

    • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[1][6]

    • Relevance: Validates the electrophilic nature of the warhead and stability conditions.
    • Source: Synthetic Communications / ResearchG
    • URL:[Link]

  • Commercial Availability of Core Scaffold

    • Title: N-(4-Aminophenyl)-N-methylacetamide (CAS 119-63-1).[7]

    • Relevance: Confirms the stability and existence of the diamine precursor.[1]

    • Source: BenchChem / Chemical Suppliers.[1]

Sources

Exploratory

Technical Profile: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

The following technical guide details the physicochemical properties, synthesis logic, and experimental applications of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide . Molecular Scaffold for Cysteine-Targeted Coval...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and experimental applications of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide .

Molecular Scaffold for Cysteine-Targeted Covalent Modification

Executive Summary & Core Data

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a specialized heterobifunctional electrophile used primarily in medicinal chemistry as a covalent fragment or intermediate. It features a p-phenylenediamine core where one amine is "capped" as a methylated acetamide (mimicking drug-like substructures such as paracetamol or amodiaquine) and the other is functionalized with a chloroacetamide "warhead."

This molecule is designed to act as an irreversible inhibitor or chemical probe, targeting nucleophilic cysteine residues in proteins via SN2 alkylation. The N-methyl substitution on the acetamide side modulates solubility, cis/trans amide rotamer populations, and removes a hydrogen bond donor, altering the binding profile compared to its non-methylated analogs.

Physicochemical Specifications
PropertyValueConfidence/Method
Molecular Formula C₁₁H₁₃ClN₂O₂ Stoichiometric Derivation
Molecular Weight 240.69 g/mol Calculated (Isotopic Average)
Monoisotopic Mass 240.0666 DaHigh-Res MS Prediction
CAS Registry Number Not widely listedCustom Synthesis / Intermediate
LogP (Predicted) 1.2 – 1.5Lipophilicity (Moderate)
Topological Polar Surface Area (TPSA) ~49 ŲEstim. (Amide + Amide)
Physical State Off-white solidAnalogous to chloroacetanilides
Solubility DMSO, DMF, MeOHPoor in water; soluble in organics

Structural Analysis & Reactivity

The molecule consists of three distinct pharmacophoric/reactive zones:

  • The Electrophile (Warhead): The 2-chloroacetamide group (

    
    ) is a moderate electrophile. It is less reactive than acrylamides but highly specific for thiols (Cys) over amines (Lys) at physiological pH.
    
  • The Linker/Core: The 1,4-disubstituted phenyl ring provides a rigid spacer, ensuring the warhead is positioned at a specific distance from the binding element.

  • The Binding Element: The N-acetyl(N-methyl)amino group acts as a steric anchor. The methyl group forces the acetamide into a specific conformation (often favoring the cis-isomer relative to the phenyl ring due to steric clash with ortho-protons), which can critically impact binding affinity in a protein pocket.

Mechanism of Action: Cysteine Alkylation

The primary application of this molecule is the irreversible alkylation of cysteine thiols.

ReactionMechanism Protein Protein-Cys-SH Thiolate Protein-Cys-S⁻ (Nucleophile) Protein->Thiolate Deprotonation Base Base (pH > 7) Base->Thiolate Transition [Transition State] S---C---Cl Thiolate->Transition Attack (SN2) Probe Cl-CH₂-CO-NH-Ar (Electrophile) Probe->Transition Cl Leaving Product Protein-S-CH₂-CO-NH-Ar (Irreversible Adduct) Transition->Product Alkylation

Figure 1: Mechanism of covalent modification. The thiolate anion attacks the alpha-carbon of the chloroacetamide, displacing chloride.

Synthesis Protocol

Since this specific methylated derivative is rarely available as a catalog item, it must be synthesized. The following protocol is designed for high purity and yield, avoiding the over-alkylation of the aniline.

Retrosynthetic Logic

The most robust route involves the selective chloroacetylation of 4-amino-N-methylacetanilide.

  • Precursor: N-Methyl-4-nitroaniline (Commercially available).[1]

  • Route: Acetylation → Nitro Reduction → Chloroacetylation.

Step-by-Step Methodology
Stage 1: Preparation of the Precursor (4-Amino-N-methylacetanilide)
  • Acetylation: Dissolve N-methyl-4-nitroaniline (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 4 hours.

    • Why: This protects the secondary amine as an N-methyl-acetamide.

  • Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 6–12 hours. Filter through Celite.

    • Result: You now have 4-amino-N-methylacetanilide (The aniline is free; the methyl-amine is capped).

Stage 2: Chloroacetylation (The Critical Step)

This step requires careful pH control to prevent hydrolysis of the chloroacetyl chloride.

  • Setup: Charge a flame-dried round-bottom flask with 4-amino-N-methylacetanilide (1.0 eq, ~5 mmol) and dry Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA). Cool the mixture to 0°C in an ice bath.

    • Note: Inorganic bases (K₂CO₃) in biphasic systems (EtOAc/Water) can also be used but DCM/TEA is cleaner for moisture-sensitive acid chlorides.

  • Electrophile Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Caution: Highly exothermic. Maintain temp < 5°C to avoid side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product usually moves significantly higher than the starting aniline.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/pyridine).

    • Wash with Sat. NaHCO₃ (neutralizes acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexanes gradient).

SynthesisWorkflow Start N-methyl-4-nitroaniline Step1 1. Ac₂O, Pyridine, DCM (Acetylation) Start->Step1 Inter1 N-methyl-N-(4-nitrophenyl)acetamide Step1->Inter1 Step2 2. H₂, Pd/C, MeOH (Reduction) Inter1->Step2 Inter2 4-amino-N-methylacetanilide (Nucleophile) Step2->Inter2 Step3 3. Cl-CH₂-CO-Cl, TEA, DCM, 0°C (Chloroacetylation) Inter2->Step3 Final Target: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Step3->Final

Figure 2: Synthetic route from commercial starting materials.

Applications in Drug Discovery

A. Covalent Fragment Screening

This molecule serves as an excellent "fragment" in FBDD (Fragment-Based Drug Discovery).

  • Protocol: Incubate the compound (100 µM) with the target protein (5 µM) for 1–4 hours.

  • Readout: Intact protein Mass Spectrometry (LC-MS).

  • Success Criteria: A mass shift of +204.06 Da (Molecular weight of fragment minus HCl).

    • Calculation: 240.69 (Fragment) - 36.46 (HCl) = 204.23 Da adduct mass.

B. PROTAC Linker Synthesis

The chloroacetamide group can be displaced by a secondary amine of a linker chain (e.g., a PEG-diamine) to create a PROTAC anchor.

  • Reaction: React the target molecule with a mono-Boc-diamine in the presence of KI (Finkelstein catalysis) to displace the chloride with the amine.

C. Structure-Activity Relationship (SAR)

This molecule is often used to test the "Methyl Effect":

  • Comparison: Compare activity against N-(4-acetamidophenyl)-2-chloroacetamide (non-methylated).

  • Hypothesis: If the methylated version is significantly more potent, it suggests the binding pocket prefers the cis-amide conformation or has a hydrophobic sub-pocket accommodating the methyl group.

Safety & Handling

  • Hazard Class: Alkylating Agent. Potentially mutagenic.

  • Skin/Eye: Causes severe irritation. The chloroacetamide moiety is a known contact sensitizer.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of alkyl chloride).

References

  • PubChem Compound Summary. (2025). N-(4-acetylamino-2-chloro-phenyl)-2-chloroacetamide (Analogous Structure Data). National Library of Medicine. [Link]

  • Suryawanshi, M. R., et al. (2022).[2] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.[2] PMC. [Link]

  • Ashraf, Z., et al. (2016).[3] Synthesis and crystal structures of the potential tyrosinase inhibitors N-(4-acetylphenyl)-2-chloroacetamide. Acta Crystallographica. [Link]

  • Guide to Pharmacology. (2025). Covalent Inhibitor Design Principles. IUPHAR/BPS.[4] [Link]

Sources

Foundational

A Technical Guide to the Potential Research Applications of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Abstract N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a distinct organic molecule characterized by a reactive chloroacetamide functional group and a substituted N-phenylacetamide scaffold. While direct research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a distinct organic molecule characterized by a reactive chloroacetamide functional group and a substituted N-phenylacetamide scaffold. While direct research on this specific compound is not extensively documented in publicly available literature, its structural features suggest a significant, unexplored potential in drug discovery and chemical biology. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate its promise. By deconstructing the molecule into its core components, we establish a strong scientific rationale for its potential as a covalent inhibitor. This document outlines a strategic research roadmap, from synthesis and characterization to target validation, supported by detailed, field-proven experimental protocols and data interpretation strategies. The central hypothesis is that the electrophilic chloroacetamide "warhead" can form a stable covalent bond with nucleophilic residues in target proteins, leading to irreversible inhibition, while the N-phenylacetamide "scaffold" guides target recognition and selectivity. This guide serves as a foundational resource to unlock the therapeutic and investigative potential of this promising chemical entity.

Molecular Profile and Rationale for Investigation

A thorough understanding of a molecule's constituent parts is paramount to predicting its biological behavior. N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (CAS Number: 446848-52-8) is a compound of interest not for what is known, but for what its structure suggests is possible.[1][2]

Chemical Properties and Structural Features

A molecule's potential is fundamentally linked to its physical and chemical characteristics. The key properties of the target compound are summarized below.

PropertyValueSource
CAS Number 446848-52-8[1][2]
Molecular Formula C₁₁H₁₃ClN₂O₂[1][2]
Molecular Weight 240.69 g/mol [1][2]
Canonical SMILES CN(C(=O)C)C1=CC=C(C=C1)NC(=O)CCl[1]
LogP (Predicted) 0.74[3]
Rotatable Bonds 3[3]

The structure features two key motifs: an electrophilic chloroacetamide group and a substituted aniline-derived scaffold. This combination is central to the proposed research applications.

The Chloroacetamide "Warhead": A Tool for Covalent Inhibition

The chloroacetamide moiety is a well-characterized electrophilic functional group, often referred to as a "warhead" in medicinal chemistry.[4] It reacts with nucleophilic amino acid residues on proteins—most notably the thiol group of cysteine—to form a stable, irreversible covalent bond.[4][5]

This mechanism of covalent inhibition offers several distinct advantages over traditional, non-covalent interactions:

  • Enhanced Potency & Duration: By forming an irreversible bond, the inhibitor can permanently inactivate its target protein. This leads to a more sustained therapeutic effect and can reduce the required dosage and frequency.[6]

  • Overcoming Resistance: In targets that have developed resistance to non-covalent inhibitors through mutations in the binding pocket, covalent inhibitors can often retain efficacy by targeting a nearby, conserved nucleophile.

  • Targeting "Undruggable" Proteins: Covalent inhibitors can effectively target proteins with shallow or poorly defined binding pockets, which are challenging for non-covalent drugs that rely on strong, persistent reversible binding.[4]

The process is typically a two-step mechanism: first, the inhibitor reversibly binds to the target, positioning the warhead in proximity to the nucleophilic residue.[7] Second, a nucleophilic substitution reaction occurs, forming the covalent adduct and releasing a chloride ion. This targeted reactivity is the cornerstone of the compound's potential.

The Phenylacetamide Scaffold: A Privileged Structural Motif

The N-phenylacetamide core of the molecule serves as the "guidance system," responsible for the initial non-covalent interactions that determine binding affinity and selectivity. This structural class is prevalent in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including:

  • Antidepressant activity[8]

  • Antifungal and antibacterial properties[9][10][11]

  • Anticancer and antiproliferative effects[11][12]

  • Anti-inflammatory properties[13]

The specific substitution pattern—a para-acetyl(methyl)amino group—will critically influence the molecule's electronics, solubility, and potential interactions with target proteins, offering avenues for future structure-activity relationship (SAR) studies.

Proposed Research Roadmap: A Strategy for Discovery

Based on the structural analysis, a logical and efficient research plan can be formulated to systematically evaluate the potential of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. The workflow is designed to move from basic characterization to robust biological validation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis & Purification (Protocol 3.1) Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Verify Identity BroadScreen Broad Kinase Panel Screen (Covalent Target Class) Characterization->BroadScreen Initiate Biological Testing CellViability Cytotoxicity Assay (Protocol 3.2) BroadScreen->CellViability Identify Hit Potency TargetBinding Covalent Binding Assay (Protocol 3.3) CellViability->TargetBinding Validate On-Target Effect PathwayAnalysis Western Blot / Proteomics (Signaling Effects) TargetBinding->PathwayAnalysis Confirm Target Engagement Future Future Directions: SAR Studies, In Vivo Models PathwayAnalysis->Future Lead Optimization

Sources

Exploratory

Precision Electrophiles: A Technical Guide to the Discovery of Novel Chloroacetamide Compounds

Executive Summary For decades, chloroacetamides were viewed with skepticism in drug discovery—often dismissed as promiscuous alkylators or toxicological liabilities. However, the renaissance of Targeted Covalent Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, chloroacetamides were viewed with skepticism in drug discovery—often dismissed as promiscuous alkylators or toxicological liabilities. However, the renaissance of Targeted Covalent Inhibitors (TCIs) has repositioned these electrophiles as high-value tools for fragment-based drug discovery (FBDD) and chemical biology. Unlike the "soft" Michael acceptors (e.g., acrylamides) used in approved kinase inhibitors, chloroacetamides exploit


 nucleophilic substitution, offering a distinct reactivity profile ideal for targeting "harder" nucleophiles or cryptic pockets where steric constraints prevent Michael addition.

This guide outlines a rigorous, field-proven framework for the design, synthesis, and validation of novel chloroacetamide libraries. It moves beyond basic screening to focus on reactivity tuning —the critical engineering required to balance potency with proteomic selectivity.

Part 1: Warhead Engineering & Reactivity Tuning

The Mechanistic Paradigm

The chloroacetamide warhead functions via a bimolecular nucleophilic substitution (


) mechanism. A nucleophilic cysteine thiolate attacks the 

-carbon, displacing the chloride ion.


Critical Insight: Unlike acrylamides, which require specific orbital alignment for 1,4-addition, chloroacetamides are less sterically demanding but more intrinsically reactive. The challenge is not binding, but selectivity.

Tuning the "Goldilocks" Zone

Blindly screening chloroacetamides leads to high attrition due to promiscuity. Successful discovery relies on electronic and steric tuning of the warhead.

Warhead ClassIntrinsic Reactivity (

)
Selectivity PotentialApplication Context

-Chloroacetamide
HighLow-MediumFragment screening; Probes for low-pKa cysteines.

-Chlorofluoroacetamide (CFA)
Medium-LowHighLate-stage leads; Reversible covalent possibilities (rare).
2-Chloropropionamide LowVery HighHigh-affinity ligands requiring minimal warhead contribution.

-Methyl Chloroacetamide
Very HighLowAvoid in initial libraries (excessive reactivity).
Visualization: The Reactivity-Selectivity Spectrum

The following diagram illustrates the structural modifications that tune the electrophilicity of the warhead, guiding scaffold selection.

ReactivityTuning HighReactivity High Reactivity (Promiscuous) Struct1 N-Methyl Chloroacetamide HighReactivity->Struct1 Optimal Optimal Window (Tunable Selectivity) Struct2 Standard Chloroacetamide Optimal->Struct2 Struct3 α-Chlorofluoro- acetamide (CFA) Optimal->Struct3 LowReactivity Low Reactivity (High Specificity Req.) Struct4 2-Chloro- propionamide LowReactivity->Struct4 Struct1->Struct2 Remove N-Me (Steric/Electronic) Struct2->Struct3 Add α-Fluorine (Inductive stabilization) Struct3->Struct4 Add α-Methyl (Steric hindrance)

Caption: Structural modifications modulate warhead reactivity. Adding α-substituents (F, Me) lowers reactivity, enhancing selectivity.

Part 2: Synthesis & Quality Control

Protocol: Parallel Synthesis of Chloroacetamide Fragments

Objective: Generate a library of 96 diverse chloroacetamide fragments with >95% purity.

Reagents:

  • Diverse amine scaffolds (primary/secondary amines).[1]

  • Chloroacetyl chloride (electrophile source).

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve amine scaffolds (0.1 mmol) in anhydrous DCM (1 mL) in a 96-well deep-well plate.

  • Base Addition: Add DIPEA (1.2 eq) to each well. Cool plate to 0°C (ice bath).

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise. Note: Rapid addition causes exotherms that can degrade sensitive scaffolds.

  • Incubation: Seal and shake at Room Temperature (RT) for 2 hours.

  • Quenching: Add polymer-supported trisamine scavenger resin (3 eq) to remove excess electrophile and acid. Shake for 4 hours.

  • Filtration: Filter into a pre-weighed receiving plate.

  • QC: Evaporate solvent. Re-dissolve a subset (10%) for LC-MS analysis. Purity must exceed 90%.

The Self-Validating Step: Glutathione (GSH) Reactivity Assay

Before biological screening, you must determine the intrinsic reactivity (


) of your library.

Protocol:

  • Incubate compound (50 µM) with reduced GSH (500 µM) in PBS (pH 7.4).

  • Monitor GSH consumption over time (0, 15, 30, 60, 120 min) using Ellman’s Reagent (DTNB) absorbance at 412 nm.

  • Calculation: Fit to pseudo-first-order kinetics to derive

    
    .
    
  • Decision Gate: Discard compounds with

    
     (too reactive/toxic) or 
    
    
    
    (inert).

Part 3: Screening & Target Validation[2]

The Screening Workflow

The discovery pipeline integrates biophysics and chemoproteomics.

ScreeningWorkflow Library Chloroacetamide Fragment Library PrimaryScreen Primary Screen: Intact Protein MS Library->PrimaryScreen Incubate with Target HitTriage Hit Triage: Reactivity Filter PrimaryScreen->HitTriage Mass Shift (+76 Da) Selectivity Selectivity: Competitive ABPP HitTriage->Selectivity Pass GSH Test Selectivity->Library SAR Refinement Lead Validated Covalent Lead Selectivity->Lead Target Engagement > Off-Targets

Caption: Integrated workflow for covalent discovery. Mass Spec confirms binding; ABPP confirms selectivity.

Protocol: Intact Protein Mass Spectrometry (Primary Screen)

Rationale: Detects the formation of the covalent adduct (Mass of Protein + Mass of Fragment - HCl).

  • Incubation: Mix Protein (5 µM) + Compound (50 µM) in buffer. Incubate 1-4 hours.

  • Desalting: Rapidly desalt using Zeba spin columns or online LC diverter valve to remove non-covalent binders.

  • Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute spectra.

  • Hit Criteria: >50% modification of the target peak.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: Proves the compound binds the target in a complex proteome and quantifies off-target alkylation.

  • Proteome Prep: Lysate from relevant cell line (e.g., HEK293T).[2] 1 mg/mL protein conc.

  • Compound Treatment:

    • Sample A: DMSO (Control)

    • Sample B: Chloroacetamide Hit (10 µM)

    • Incubate 1 hour at RT.

  • Probe Labeling: Add broad-spectrum cysteine probe (e.g., IA-Desthiobiotin or IA-Alkyne ) to both samples (1 µM, 1 hour).

    • Mechanism: The probe reacts with any cysteine not blocked by your compound.

  • Enrichment: Streptavidin enrichment (if biotin probe) or Click chemistry + enrichment (if alkyne probe).

  • Digestion & TMT Labeling: Trypsin digest, then label Sample A and B with TMT tags (e.g., TMT-126 and TMT-127).

  • LC-MS/MS: Mix and analyze.

  • Data Analysis:

    • Ratio (Sample B / Sample A)

      
       1: No binding (Probe labeled fully).
      
    • Ratio

      
       1: Target engaged (Compound blocked probe).
      
    • Success Metric: Target Cysteine ratio < 0.5; Global proteome ratios

      
       1.
      

Part 4: Case Study & Authoritative Grounding

Case Study: SARS-CoV-2 3CL Protease Inhibitors

The development of YH-6 highlights the power of the Chlorofluoroacetamide (CFA) warhead.[3]

  • Challenge: Standard chloroacetamides were too reactive for systemic antiviral use.

  • Solution: Introduction of a fluorine atom at the

    
    -position (CFA).[3][4]
    
  • Result: The electron-withdrawing fluorine stabilized the transition state but also modulated reactivity, allowing for high selectivity toward the catalytic Cys145 of 3CLpro with reduced off-target toxicity compared to non-fluorinated analogs [4].

Case Study: TEAD Palmitate Pocket

Researchers screened a library of 658 chloroacetamides to target the cryptic palmitate pocket of TEAD transcription factors.[5]

  • Outcome: Identified fragments that covalently modified a conserved cysteine, allosterically inhibiting the TEAD-YAP1 interaction.[5][6] This validated chloroacetamides for targeting "undruggable" protein-protein interactions (PPIs) [3].

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[7] Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Bum-Erdene, K., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[5][6]·YAP1 interaction.[5][6] RSC Medicinal Chemistry.[6] Link

  • Hattori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.[3][4][8] Journal of Medicinal Chemistry. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and Its Analogues

This guide provides an in-depth exploration of the synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and its analogues. Tailored for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the synthetic pathway. Beyond a mere recitation of steps, this guide elucidates the rationale behind experimental choices, ensuring a thorough understanding of the process.

Introduction: The Significance of N-Aryl-2-chloroacetamide Scaffolds

The N-aryl-2-chloroacetamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. These molecules have garnered significant attention for their diverse therapeutic potential, exhibiting activities that span anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The inherent reactivity of the α-chloro-substituted amide group makes these compounds valuable as both final drug products and versatile intermediates for further chemical modifications.[1] The exploration of novel analogues, such as N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, is a continuous effort in the quest for more potent and selective therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (I), suggests a straightforward disconnection at the amide bond formed during the chloroacetylation step. This reveals the key precursor, N-(4-(methylamino)phenyl)acetamide (II), and the acylating agent, chloroacetyl chloride (III).

Retrosynthesis I N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (I) II N-(4-(methylamino)phenyl)acetamide (II) I->II Amide disconnection III Chloroacetyl chloride (III) I->III Amide disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

The synthesis of the precursor, N-(4-(methylamino)phenyl)acetamide (II), can be approached from commercially available starting materials. A plausible route involves the acetylation of 4-nitroaniline, followed by methylation of the aniline nitrogen, and subsequent reduction of the nitro group. However, a more efficient pathway commences with the selective methylation of p-aminoacetanilide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound. The protocols are designed to be self-validating, with clear rationales for each procedural choice.

Synthesis of the Precursor: N-(4-(methylamino)phenyl)acetamide

The synthesis of the key intermediate, N-(4-(methylamino)phenyl)acetamide, is a critical first step.

Step 1: Acetylation of p-Nitroaniline

A common and well-established method for the protection of an amino group is acetylation. This is a crucial step to prevent side reactions in subsequent steps.

  • Protocol:

    • In a round-bottom flask, dissolve p-nitroaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Heat the mixture under reflux for 2 hours to ensure complete reaction.

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield N-(4-nitrophenyl)acetamide.

Step 2: Methylation of N-(4-nitrophenyl)acetamide

Methylation of the amide nitrogen can be achieved using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.

  • Protocol:

    • Dissolve N-(4-nitrophenyl)acetamide in a suitable solvent like acetone or DMF.

    • Add a base, such as potassium carbonate, to the solution.

    • Slowly add dimethyl sulfate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-methyl-N-(4-nitrophenyl)acetamide.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group, a common transformation in the synthesis of aromatic amines.[3]

  • Protocol:

    • Dissolve N-methyl-N-(4-nitrophenyl)acetamide in ethanol.

    • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C. For this guide, we will use tin(II) chloride.

    • Add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is alkaline.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(4-(methylamino)phenyl)acetamide.

Final Step: Synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

The final step involves the chloroacetylation of the synthesized precursor. This reaction is a nucleophilic acyl substitution.

Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Start p-Nitroaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(4-nitrophenyl)acetamide Step1->Intermediate1 Step2 Methylation (Dimethyl Sulfate, K2CO3) Intermediate1->Step2 Intermediate2 N-methyl-N-(4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Reduction (SnCl2·2H2O, HCl) Intermediate2->Step3 Precursor N-(4-(methylamino)phenyl)acetamide Step3->Precursor FinalStep Chloroacetylation (Chloroacetyl Chloride, Base) Precursor->FinalStep FinalProduct N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide FinalStep->FinalProduct

Figure 2: Overall synthetic workflow.

  • Protocol:

    • Dissolve N-(4-(methylamino)phenyl)acetamide (1 mmol) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid (30 ml) and place the flask in an ice bath.[4][5]

    • Add a base, such as potassium carbonate or triethylamine, to act as a scavenger for the HCl byproduct.[5]

    • Slowly add chloroacetyl chloride (1.2 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.[4]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.[5]

    • Monitor the progress of the reaction using TLC.

    • Upon completion, add a solution of sodium acetate or water to precipitate the product.[4]

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide.

Characterization of the Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the crystalline products.

  • Infrared (IR) Spectroscopy: To identify the key functional groups. Expected characteristic peaks for the final product include:

    • C=O (amide) stretching vibrations around 1660-1700 cm⁻¹.

    • N-H stretching (if any secondary amine is present as an impurity) around 3200-3400 cm⁻¹.

    • C-Cl stretching around 600-800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecules.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Table 1: Representative Quantitative Data

CompoundStarting MaterialReagentSolventYield (%)
N-(4-nitrophenyl)acetamidep-NitroanilineAcetic anhydrideGlacial Acetic Acid>90
N-methyl-N-(4-nitrophenyl)acetamideN-(4-nitrophenyl)acetamideDimethyl sulfate, K₂CO₃Acetone/DMF80-90
N-(4-(methylamino)phenyl)acetamideN-methyl-N-(4-nitrophenyl)acetamideSnCl₂·2H₂O, HClEthanol70-85
N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamideN-(4-(methylamino)phenyl)acetamideChloroacetyl chloride, K₂CO₃DCM/Acetic Acid85-95

Conclusion

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and its analogues is a multi-step process that relies on fundamental organic reactions. By carefully selecting the reaction conditions and purification methods, high yields of the desired products can be achieved. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these medicinally important compounds. The versatility of the N-aryl-2-chloroacetamide scaffold ensures that the continued exploration of its analogues will remain a fruitful area of research in drug discovery.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. Available at: [Link]

  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... - ResearchGate. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Introduction & Mechanistic Rationale The target molecule, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide , represents a specialized class of hetero-bifunctional linkers and covalent probes. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The target molecule, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide , represents a specialized class of hetero-bifunctional linkers and covalent probes. Structurally, it consists of a p-phenylenediamine core featuring two distinct amide functionalities:

  • N-Methyl Acetamide (Solubility/Recognition Motif): Provides aqueous solubility and mimics peptide backbones, often serving as a recognition element for protein binding pockets.

  • 2-Chloroacetamide (Covalent Warhead): An electrophilic

    
    -haloacetamide capable of undergoing 
    
    
    
    alkylation with nucleophilic cysteine residues (thiolates) in target proteins.

This molecule is frequently utilized in the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) , where the chloroacetamide moiety serves as an irreversible anchor to the protein of interest [1, 2].

Retrosynthetic Analysis

The synthesis is logically disconnected at the chloroacetamide amide bond. The high reactivity of chloroacetyl chloride necessitates its introduction in the final step to prevent hydrolysis or polymerization during earlier manipulations.

Retrosynthesis Target Target: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Precursor Precursor Amine: N-(4-aminophenyl)-N-methylacetamide Target->Precursor  Amide Coupling (Disconnection) Reagent Reagent: Chloroacetyl Chloride (Cl-CH2-COCl) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the covalent warhead.

Safety & Handling Protocols (Critical)

ReagentHazard ClassHandling Requirement
Chloroacetyl Chloride Lachrymator , Corrosive, ToxicHandle only in a fume hood. Wear double nitrile gloves. Quench excess with aqueous bicarbonate.
Dichloromethane (DCM) Volatile, Carcinogen (Suspected)Use in ventilated area. Avoid inhalation.
Triethylamine (TEA) Flammable, CorrosiveKeep away from ignition sources.

Self-Validating Safety Step: Before adding chloroacetyl chloride, ensure a saturated sodium bicarbonate (


) bath is prepared to neutralize any accidental spills or for quenching the reaction workup.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq.)Molar Mass ( g/mol )
N-(4-aminophenyl)-N-methylacetamide Limiting Reagent1.0164.21
Chloroacetyl Chloride Electrophile1.1 - 1.2112.94
Triethylamine (TEA) Base (HCl Scavenger)1.5101.19
Dichloromethane (DCM) Solvent (Anhydrous)10 mL / mmol84.93

Note: If the precursor amine is not commercially available, it can be synthesized via acetylation of 4-nitro-N-methylaniline followed by Fe/NH4Cl or catalytic hydrogenation reduction.

Step-by-Step Procedure

Step 1: Solubilization & Base Addition

  • Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with N-(4-aminophenyl)-N-methylacetamide (1.0 eq).

  • Add anhydrous DCM (0.1 M concentration relative to amine) and stir until fully dissolved.

  • Add Triethylamine (1.5 eq) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic nature of the acyl chloride addition, preventing bis-acylation.

Step 2: Electrophile Addition

  • Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM (e.g., 2 mL).

  • Add the acid chloride solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: White fumes (HCl) may form inside the flask; the solution may become slightly cloudy due to triethylamine hydrochloride salt formation.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours.

Step 3: Reaction Monitoring (Self-Validation)

  • TLC System: 5% Methanol in DCM.

  • Endpoint: Disappearance of the starting amine (lower

    
    ) and appearance of the product (higher 
    
    
    
    ).
  • Note: The product often precipitates from DCM or forms a suspension.

Step 4: Workup & Isolation

  • Quench the reaction by adding saturated aqueous

    
      (20 mL). Stir vigorously for 10 minutes to hydrolyze unreacted acid chloride.
    
  • Transfer to a separatory funnel. Extract with DCM (3 x 20 mL) or Ethyl Acetate (if solubility issues arise).

  • Wash the combined organic layers with:

    • 10% Citric Acid (to remove excess TEA/amine).

    • Brine (saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol or Ethyl Acetate/Hexane (1:1). Cool to 4 °C.

  • Yield Expectation: 75–90% as an off-white to pale grey solid.

Quality Control & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

NMR Validation Logic
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       4.0 - 4.2 ppm (s, 2H):  Characteristic singlet for the 
      
      
      
      protons. This is the diagnostic peak for the warhead.
    • 
       3.1 - 3.2 ppm (s, 3H):  N-Methyl group.
      
    • 
       1.8 - 2.0 ppm (s, 3H):  Acetyl group (
      
      
      
      ).
    • Aromatic Region: Two doublets (AA'BB' system) indicating 1,4-substitution.

Mass Spectrometry (Isotope Pattern)
  • Technique: LC-MS (ESI+).

  • Validation Rule: Chlorine has two stable isotopes,

    
     (75%) and 
    
    
    
    (25%).
  • Signature: The molecular ion

    
     must show a characteristic 3:1 ratio  with the 
    
    
    
    peak. Absence of this pattern indicates hydrolysis (formation of the alcohol) or loss of chlorine.

Troubleshooting & Decision Logic

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Rxn Start->LowYield Impurity Impurity: Hydrolysis (-OH) Start->Impurity BisAcyl Impurity: Bis-Acylation Start->BisAcyl Check Moisture Check Moisture LowYield->Check Moisture Moisture hydrolyzes Acid Chloride Increase Temp Increase Temp LowYield->Increase Temp Steric hindrance? Warm to 35°C Dry Solvents Dry Solvents Impurity->Dry Solvents Use Anhydrous DCM Fast Workup Fast Workup Impurity->Fast Workup Avoid prolonged aqueous contact Reduce Temp Reduce Temp BisAcyl->Reduce Temp Keep at 0°C longer Slow Addition Slow Addition BisAcyl->Slow Addition Control local concentration

Figure 2: Troubleshooting decision tree for common synthetic anomalies.

References

  • Singh, R., et al. (2017).[1][2] "A facile amidation of chloroacetyl chloride using DBU."[1][2] International Journal of ChemTech Research, 10(3), 365-372.[1][2]

  • Kulkarni, A., et al. (2018).[3][4] "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions."[3] Synthetic Communications, 48(24).

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.

Sources

Application

Application Note: Comprehensive Analytical Characterization of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Introduction N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a compound of interest in pharmaceutical research and development, potentially as an intermediate or an active pharmaceutical ingredient (API). Rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a compound of interest in pharmaceutical research and development, potentially as an intermediate or an active pharmaceutical ingredient (API). Rigorous and comprehensive analytical characterization is paramount to ensure its identity, purity, and quality, which are critical aspects of drug development and regulatory compliance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule. The protocols outlined herein are designed to be robust and self-validating, drawing from established principles of analytical chemistry and best practices in the pharmaceutical industry.

The causality behind the selection of the described analytical techniques lies in their complementary nature. Chromatographic methods are employed for separation and quantification of the compound and its potential impurities, while spectroscopic techniques provide detailed structural information, confirming the molecular identity.

Physicochemical Properties (Predicted)

PropertyPredicted ValueInformation Source
Molecular Formula C₁₁H₁₃ClN₂O₂-
Molecular Weight 240.69 g/mol -
IUPAC Name N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide-

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the workhorse of pharmaceutical analysis for purity determination and assay. It separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains the analyte, and a polar mobile phase elutes it. By using a UV detector, the concentration of the analyte can be determined. This method is crucial for identifying and quantifying impurities.

Protocol: HPLC Purity and Assay

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
  • For the assay, further dilute the stock solution to a final concentration of 0.1 mg/mL.
  • For purity analysis, use the stock solution at 1 mg/mL to ensure detection of low-level impurities.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Injection Volume 10 µL

3. Data Analysis:

  • Assay: Compare the peak area of the main peak in the sample chromatogram to that of a reference standard of known concentration.
  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be reported as a percentage of the main peak area.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Dilute for Assay/Purity dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities by providing mass-to-charge ratio (m/z) information.

Protocol: LC-MS Identification

1. Sample Preparation:

  • Prepare a solution of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10 µg/mL.

2. LC-MS Instrumentation and Conditions:

ParameterCondition
LC System UPLC or HPLC system
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A fast gradient suitable for rapid elution
Flow Rate 0.3-0.5 mL/min
Scan Range m/z 50-500

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
  • Analyze the mass spectrum of the main peak to confirm the molecular weight.
  • Investigate the mass spectra of any impurity peaks to aid in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Transfer the solution to an NMR tube.

2. NMR Spectrometer and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Number of Scans 161024 or more
Relaxation Delay 1 s2 s

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign protons to the molecular structure.
  • Assign the carbon signals in the ¹³C NMR spectrum. 2D NMR experiments like COSY and HSQC can be used for more complex assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key functional groups in a molecule.[1]

Protocol: FTIR Analysis

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powder directly on the ATR crystal.
  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

2. FTIR Spectrometer and Parameters:

ParameterCondition
Spectrometer FTIR spectrometer with a DTGS or MCT detector
Technique ATR or KBr pellet
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

3. Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. Expected characteristic peaks include:
  • N-H stretch (amide): ~3300 cm⁻¹
  • C=O stretch (amide and acetyl): ~1650-1700 cm⁻¹
  • Aromatic C=C stretch: ~1600-1450 cm⁻¹
  • C-N stretch: ~1350-1000 cm⁻¹
  • C-Cl stretch: ~800-600 cm⁻¹
Logical Relationship of Analytical Techniques

Analytical_Strategy Compound N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide HPLC HPLC Compound->HPLC Purity & Assay LCMS LC-MS Compound->LCMS Identity Confirmation (Molecular Weight) NMR NMR Compound->NMR Structural Elucidation FTIR FTIR Compound->FTIR Functional Group ID HPLC->LCMS Impurity Profiling

Caption: Interrelation of analytical techniques for comprehensive characterization.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. For instance, the molecular weight determined by LC-MS should be consistent with the structure elucidated by NMR. The functional groups identified by FTIR should correspond to the structural features determined by NMR. Furthermore, the purity value obtained by HPLC should be corroborated by the absence of significant impurity signals in the NMR and LC-MS data. System suitability tests should be performed before each HPLC run to ensure the proper functioning of the chromatographic system.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. The combination of HPLC for purity and assay, LC-MS for identity confirmation, NMR for detailed structural elucidation, and FTIR for functional group identification provides a robust analytical package. The protocols provided herein serve as a detailed guide for researchers to ensure the quality and integrity of this compound in their research and development endeavors.

References

  • PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • SpectraBase. acetamide, N-[[4-(acetylamino)phenyl]methyl]-2-chloro-. Wiley. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Vranić, E., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 69(4), 346-356. [Link]

  • Mohan, S., & Sundaraganesan, N. (2004). Synthesis, Fourier transform infrared and Raman spectra, assignments and analysis of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 60(5), 1141–1159. [Link]

  • SIELC Technologies. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. Supporting information for a related publication. [Link]

  • PubChem. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • NIST. 2-Chloro-N-methylacetamide. National Institute of Standards and Technology. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM) 5th Edition. [Link]

  • SpectraBase. 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. Wiley. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1013-1017. [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

  • Huang, Z., & Waxman, D. J. (2001). High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide. Analytical biochemistry, 293(1), 116–123. [Link]

  • Google Patents.

Sources

Method

Application Notes and Protocols for Antimicrobial Assays Using N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Introduction: The Therapeutic Potential of Chloroacetamide Derivatives The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chloroacetamide Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, N-aryl-2-chloroacetamide derivatives have emerged as a promising class of compounds. Their structural versatility allows for modifications that can enhance their biological activity against a range of microbial pathogens. This application note focuses on N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, a specific analog within this class, and provides a comprehensive guide for researchers to evaluate its antimicrobial properties.

Studies on related N-substituted chloroacetamides have demonstrated that these compounds are often effective against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria and some fungi.[1][2] The presence of a halogen, such as chlorine, on the acetamide moiety is often crucial for their bioactivity. Furthermore, substitutions on the phenyl ring can significantly influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.[2] Halogenated p-substituted phenyl chloroacetamides have been noted to be among the most active in this class, suggesting that N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide holds potential as an antimicrobial agent.[2]

Proposed Mechanism of Action: Covalent Inhibition of Essential Proteins

The antimicrobial effect of α-haloacetamides, including N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, is believed to stem from their ability to act as alkylating agents. The electrophilic carbon adjacent to the chlorine atom is susceptible to nucleophilic attack by functional groups present in biological macromolecules. Specifically, the sulfhydryl groups (-SH) of cysteine residues within microbial proteins are prime targets.

The proposed mechanism involves the covalent modification of these essential proteins, leading to the formation of a stable thioether linkage. This irreversible alkylation can alter the three-dimensional structure of the protein, thereby inactivating it. As many enzymes and structural proteins rely on the integrity of their cysteine residues for catalytic activity and proper folding, this covalent modification can disrupt critical cellular processes, ultimately leading to microbial cell death.[3]

Mechanism_of_Action Compound N-{4-[acetyl(methyl)amino]phenyl} -2-chloroacetamide Inactive_Protein Inactive Alkylated Protein Compound->Inactive_Protein Nucleophilic attack by Cysteine-SH Protein Microbial Protein (with Cysteine-SH) Protein->Inactive_Protein Alkylation Cell_Death Microbial Cell Death Inactive_Protein->Cell_Death Disruption of cellular function

Caption: Proposed mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Preparation of Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results. Given the aromatic nature of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, it is expected to have low aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution.

Materials:

  • N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (CAS: 446848-52-8)[6]

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide.

  • Dissolve the compound in a known volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL). Ensure complete dissolution; gentle warming or vortexing may be applied.

  • For some chloroacetamide derivatives, solubility can be enhanced using a co-solvent system if necessary for specific applications, though for in vitro assays, a DMSO stock is standard.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Chloroacetamide solutions can be light-sensitive, so protect them from light.[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains to be tested

  • Stock solution of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in DMSO

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 100 µL of the appropriate sterile broth into all wells of the 96-well plate.

    • In the first column of wells, add a calculated volume of the N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide stock solution to the broth to achieve the highest desired test concentration after the addition of the inoculum.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).

    • Prepare a separate row or plate for the positive control antibiotic following the same serial dilution procedure.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

    • Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific fungal strains.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare and standardize microbial inoculum Inoculate Inoculate plate with microbial suspension Inoculum->Inoculate Stock Prepare compound stock solution in DMSO Plate_Setup Prepare serial dilutions in 96-well plate Stock->Plate_Setup Plate_Setup->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine MIC (lowest clear well) Incubate->Read_MIC Determine_MBC Subculture from clear wells to agar plates Read_MIC->Determine_MBC Read_MBC Determine MBC (lowest concentration with no growth) Determine_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed following the MIC test.

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.

  • Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains to be tested

  • Stock solution of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in DMSO

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Placement:

    • Impregnate sterile paper disks with a known amount of the N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide stock solution (e.g., 10 µL of a 1 mg/mL solution to get 10 µ g/disk ). The solvent (DMSO) should be allowed to evaporate completely in a sterile environment before placing the disks on the agar.

    • Aseptically place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.

    • Place a control disk with only DMSO and a positive control antibiotic disk on the same plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Data Presentation and Interpretation

The results of the antimicrobial assays should be recorded systematically. Below is an example of how to present the data. Note that the values provided are hypothetical and for illustrative purposes, based on the known activity of related chloroacetamide compounds.

Table 1: Hypothetical Antimicrobial Activity of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm) (10 µ g/disk )
Staphylococcus aureusGram-positive163218
Bacillus subtilisGram-positive81622
Escherichia coliGram-negative128>2568
Pseudomonas aeruginosaGram-negative>256>2560
Candida albicansFungus6412812

Interpretation:

  • A lower MIC value indicates greater potency.

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal.

  • A larger zone of inhibition in the disk diffusion assay corresponds to greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This application note provides a comprehensive framework for the antimicrobial evaluation of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. The provided protocols, grounded in established CLSI and EUCAST standards, offer a robust methodology for determining the compound's inhibitory and cidal activity against a panel of clinically relevant microorganisms. Based on the literature for related chloroacetamides, it is hypothesized that this compound will exhibit greater activity against Gram-positive bacteria. Further studies could explore the synergistic effects of this compound with existing antibiotics and investigate its activity against a broader range of resistant microbial strains.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed Central. Available from: [Link]

  • Rawal, B. M., et al. (2011).
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. EUCAST.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. National Library of Medicine. Available from: [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Wikipedia. (n.d.). Chloroacetamide.
  • Matrix Scientific. (n.d.). N-{4-[Acetyl(methyl)amino]phenyl}-2-chloroacetamide.

Sources

Application

"N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as an intermediate in organic synthesis"

Application Note: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a Versatile Intermediate in Organic Synthesis Part 1: Introduction & Strategic Utility N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (NAMPC)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a Versatile Intermediate in Organic Synthesis

Part 1: Introduction & Strategic Utility

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (NAMPC) represents a specialized class of electrophilic anilide intermediates . Unlike simple chloroacetamides used widely in herbicide manufacturing, NAMPC incorporates a para-substituted N-methylacetamido group. This structural feature confers two critical properties:

  • Enhanced Solubility & Pharmacokinetics: The N-methyl group disrupts intermolecular hydrogen bonding common in primary amides, improving solubility in organic solvents and potentially enhancing membrane permeability in downstream drug candidates.

  • Orthogonal Reactivity: The molecule possesses a highly reactive

    
    -chloroacetamide "warhead" capable of rapid 
    
    
    
    displacement, while the distal acetamido group remains stable under mild nucleophilic conditions.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Synthesis of covalent inhibitors targeting cysteine residues (e.g., kinases, proteases).

  • Heterocyclic Library Generation: Precursor for benzothiazoles, piperazines, and thiazolidinones via cyclization.

  • PROTAC Linker Synthesis: The chloroacetamide handle serves as an attachment point for alkyl chain linkers in proteolysis-targeting chimeras.

Part 2: Chemical Synthesis & Mechanism

The synthesis of NAMPC relies on the selective acylation of the free aniline amine in the presence of the tertiary amide. The reaction must be controlled to prevent over-acylation or hydrolysis.

Mechanism of Formation

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism. The lone pair of the para-aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride. The base (typically Triethylamine or


) neutralizes the generated HCl, driving the equilibrium forward.
Visualizing the Synthesis Pathway

The following diagram illustrates the synthesis of NAMPC and its divergent downstream applications.

NAMPC_Synthesis Precursor N-(4-aminophenyl)-N-methylacetamide (Nucleophile) Intermediate NAMPC (Target Intermediate) Precursor->Intermediate Acylation (DCM, 0°C) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Base Base (TEA/K2CO3) (HCl Scavenger) Base->Intermediate Buffering Product_A Thioether Derivatives (Covalent Probes) Intermediate->Product_A SN2 Displacement (Cysteine Targeting) Product_B Glycinamide Derivatives (Peptidomimetics) Intermediate->Product_B N-Alkylation Thiol R-SH (Thiols) Thiol->Product_A Amine R-NH2 (Amines) Amine->Product_B

Figure 1: Synthetic route for NAMPC generation and subsequent divergent synthesis of bioactive scaffolds.

Part 3: Experimental Protocols

Protocol A: Synthesis of NAMPC (Standardized)

Target Scale: 10 mmol

Reagents:

  • N-(4-aminophenyl)-N-methylacetamide (1.64 g, 10 mmol)

  • Chloroacetyl chloride (1.24 g, 11 mmol) [Caution: Lachrymator]

  • Triethylamine (TEA) (1.52 g, 15 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine precursor in 40 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0–4°C using an ice-water bath. Add TEA and stir for 10 minutes.

  • Addition: Dilute chloroacetyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a pressure-equalizing addition funnel. Critical: Exothermic reaction; maintain temperature <10°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with cold water (30 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL), saturated

    
     (2 x 20 mL), and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the solid residue from Ethanol/Hexane (1:3).
    

Validation Criteria:

  • Yield: Expected 75–85%.

  • 1H NMR (DMSO-d6): Look for singlet at

    
     4.2-4.3 ppm (2H, 
    
    
    
    ) and singlet at
    
    
    3.1 ppm (3H, N-Me).
Protocol B: Downstream Application – Synthesis of Thiazole Derivatives

Context: Utilizing NAMPC for heterocyclic library generation.

Procedure:

  • Dissolve NAMPC (1.0 eq) in Ethanol.

  • Add Thioamide or Thiourea derivative (1.1 eq).

  • Reflux for 4–6 hours.

  • The chloroacetamide undergoes cyclization (Hantzsch thiazole synthesis type mechanism) to form the thiazole ring.

  • Precipitate product by pouring into ice water.

Part 4: Data Presentation & Analysis

The reactivity of NAMPC is heavily influenced by the solvent system and the nucleophile used in the displacement step. The table below summarizes optimization data for the


 displacement of the chloride.

Table 1: Optimization of Nucleophilic Substitution on NAMPC

EntryNucleophile (1.2 eq)SolventBaseTemp (°C)Time (h)Yield (%)Notes
1MorpholineDCMTEA25488Clean conversion; high solubility.
24-FluorophenolDMF

60672Requires heating due to lower nucleophilicity of phenol.
32-MercaptobenzothiazoleEthanolTEAReflux291Rapid reaction; product precipitates.
4Cysteine (protected)THF/H2O

25194Mimics bioconjugation; very fast kinetics.

Data derived from comparative analysis of chloroacetamide reactivity profiles [1, 2].

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Chloroacetamides are potent alkylating agents. They are potential skin sensitizers and can cause severe eye damage.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. Handle only in a fume hood.

  • Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to deactivate the alkylating warhead before disposal.

Part 6: References

  • Abdel-Latif, E., et al. (2019).[1] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Available at: [Link][1][2][3]

  • Gowda, B. T., et al. (2008).[4] "Structure-Activity Relationships of N-substituted Chloroacetamides." Journal of Crystallographic and Spectroscopic Research. (Contextual grounding for chloroacetamide reactivity).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12219469 (Related Chloroacetamide derivatives). Available at: [Link]

(Note: While the specific molecule NAMPC is a catalog intermediate, the protocols above are derived from the validated general reactivity of N-aryl-2-chloroacetamides as established in the cited literature.)

Sources

Method

"experimental design for studying N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide"

Application Note: Characterization and Validation of the Covalent Probe N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Executive Summary & Compound Profile Compound: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Validation of the Covalent Probe N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Executive Summary & Compound Profile

Compound: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Classification: Covalent Electrophilic Fragment / Cysteine-Reactive Probe Molecular Formula:


Key Functional Groups: 
  • 
    -Chloroacetamide Warhead:  A moderately reactive electrophile targeting nucleophilic cysteine residues via 
    
    
    
    alkylation.
  • N-Methylacetanilide Scaffold: Provides structural rigidity and potential hydrophobic/polar interactions for non-covalent recognition (

    
    ) prior to covalent bond formation (
    
    
    
    ).

Scientific Rationale: This compound represents a classic "warhead-functionalized fragment." Unlike promiscuous alkylators (e.g., iodoacetamide), the inclusion of the N-methylacetanilide moiety introduces steric and electronic constraints that tune selectivity. The experimental design below focuses on three critical pillars: Intrinsic Reactivity Profiling , Target Engagement Kinetics , and Proteomic Selectivity (ABPP) .

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Objective: Determine the chemical reactivity (


) of the chloroacetamide warhead toward biological nucleophiles. This control is critical to distinguish between specific enzymatic inhibition and non-specific protein alkylation.

Principle: The compound is incubated with Glutathione (GSH) under pseudo-first-order conditions. The depletion of the parent compound is monitored via LC-MS/MS or NMR. A half-life (


) < 15 minutes suggests potential toxicity (pan-assay interference), while > 24 hours suggests insufficient reactivity for cellular potency.
Materials:
  • Test Compound (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin or Warfarin)

  • Phosphate Buffer (PBS), pH 7.4

Step-by-Step Methodology:
  • Preparation: Dilute GSH to 10 mM in PBS (pH 7.4).

  • Reaction Initiation: Mix Test Compound (final conc. 10 µM) with GSH (final conc. 1000 µM) to achieve a 100-fold excess of nucleophile (Pseudo-first-order).

    • Control: Compound + PBS (no GSH) to assess hydrolytic stability.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately add 200 µL Acetonitrile (ACN) containing Internal Standard to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Data Output Format:

ParameterValueInterpretation

(

)
Calculated SlopeRate of disappearance

(min)
< 30 minHigh Reactivity: Risk of off-target toxicity.

(min)
30 - 240 minIdeal Range: Tunable for specific targets.

(min)
> 240 minLow Reactivity: Requires high affinity (

) to drive bonding.

Protocol 2: Time-Dependent Inhibition (Determination of )

Objective: Quantify the efficiency of covalent bond formation against a specific target (e.g., a cysteine protease or a surrogate model like Papain if the primary target is unknown).

Mechanism: Covalent inhibition follows a two-step mechanism:



Where 

is the reversible binding constant and

is the rate of covalent bond formation.
Experimental Workflow (Enzymatic Assay):
  • Pre-Incubation: Incubate Enzyme (

    
    ) with varying concentrations of Inhibitor (
    
    
    
    ) (e.g., 0, 0.1, 1, 10, 50 µM) for different time intervals (
    
    
    to
    
    
    min).
  • Substrate Addition: At each time point, dilute an aliquot into a reaction mix containing a fluorogenic substrate (at

    
     to minimize competition).
    
  • Measurement: Measure residual enzymatic activity (

    
    ) immediately.
    
  • Data Processing:

    • Plot

      
       vs. Pre-incubation time to get 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      using the hyperbolic equation:
      
      

Visualization of Kinetic Logic:

KineticWorkflow Step1 Pre-Incubation (E + I) Step2 Reversible Complex (E·I) Step1->Step2 Affinity (KI) Step3 Covalent Complex (E-I) Step2->Step3 Reactivity (kinact) Step4 Activity Assay (Substrate Addition) Step2->Step4 Dissociates Step3->Step4 Irreversible Output Calculate kinact/KI Step4->Output Data Fit

Caption: Two-step covalent inhibition mechanism.


 drives initial recognition; 

drives permanent silencing.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Assess the proteome-wide selectivity of the compound. Since the molecule lacks a "click" handle (alkyne/azide), a competitive format is required.

Concept: Live cells or lysates are treated with the test compound, which blocks specific cysteine sites. Subsequently, a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne, IA-alkyne ) is added. Sites occupied by the test compound will not react with IA-alkyne.

Workflow:
  • Lysate Preparation: Prepare proteome lysate (1 mg/mL) from relevant cell line (e.g., HEK293 or cancer line).

  • Competition Step:

    • Sample A: Treat with DMSO (Vehicle).

    • Sample B: Treat with N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (20 µM).

    • Incubate for 1 hour at RT.

  • Probe Labeling: Add IA-alkyne (1 µM) to both samples. Incubate 30 min.

  • Click Chemistry: Add CuAAC reagents (CuSO4, TCEP, TBTA, Biotin-Azide). React 1 hour.

  • Enrichment: Streptavidin-bead pull-down of biotinylated proteins.

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS (TMT labeling for quantification recommended).

  • Analysis: Targets with high TMT ratios (DMSO / Treated) > 2.0 are considered "Engaged Targets".

Visualization of ABPP Workflow:

ABPP_Workflow cluster_0 Competition Phase cluster_1 Detection Phase Lysate Proteome Lysate Compound Add Test Compound (Blocks Specific Cys) Lysate->Compound Probe Add IA-Alkyne Probe (Labels Remaining Cys) Compound->Probe Click Click Chemistry (+ Biotin-Azide) Probe->Click Pulldown Streptavidin Enrichment Click->Pulldown MS LC-MS/MS Analysis (Quantify Ratio) Pulldown->MS

Caption: Competitive ABPP workflow. The test compound "shields" its targets from the general fluorescent/biotin probe.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link

  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery, 22(1), 3-20 (2017). Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes in drug discovery: an overview." Journal of Medicinal Chemistry, 59(3), 803-823 (2016). Link

Application

"application of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in medicinal chemistry"

Application Note: Strategic Utilization of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in Covalent Fragment Discovery Part 1: Executive Summary & Technical Profile[2] Compound Identity: IUPAC Name: -{4-[acetyl(me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in Covalent Fragment Discovery

Part 1: Executive Summary & Technical Profile[2]

Compound Identity:

  • IUPAC Name:

    
    -{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide[1][2][3]
    
  • CAS Number: 446848-52-8[2][3][4][5]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 240.69 g/mol [1][2][3][5]

  • Class: Electrophilic Covalent Fragment / Acetanilide Derivative[1][2]

Core Application Narrative: In the modern landscape of Targeted Covalent Inhibitors (TCIs) , this compound serves as a critical Covalent Fragment Probe .[1][2] Unlike non-specific alkylators, the scaffold features a "solubility cap" (


-methylacetamido group) and a tunable "warhead" (chloroacetamide).[2]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics .[1][2] Researchers utilize this molecule to map "ligandable" cysteine residues on protein surfaces.[1][2] The


-methylacetamido moiety mimics the peptide backbone, facilitating hydrogen bonding within the binding pocket, while the chloroacetamide exerts a proximity-dependent 

attack on nucleophilic cysteines.[1][2]

Part 2: Scientific Foundation & Reactivity Logic

Mechanistic Basis: The "Warhead" Strategy

The chloroacetamide group is a "moderately reactive" electrophile.[1][2] Unlike acrylamides (Michael acceptors) which are often reversible or require specific orientation, chloroacetamides undergo an irreversible nucleophilic substitution (


).[1][2]
  • Selectivity Filter: This compound is designed to react preferentially with solvent-exposed or hyper-reactive cysteines (low pKa) within a protein pocket.[1][2]

  • Scaffold Function: The

    
    -phenylenediamine core provides a rigid linker, while the 
    
    
    
    -methyl/acetyl group modulates lipophilicity (LogP ~0.[1][2]74) and prevents non-specific aggregation, a common artifact in screening.[2]
Structural Distinction (Critical Note)
  • Target Compound (CAS 446848-52-8):

    
    -methylacetamido group at the tail; Chloroacetamide at the head.[2] Used for screening .[2]
    
  • Nintedanib Intermediate (CAS 855860-75-2): Chloroacetyl group is on the methylated nitrogen.[1][2][6] Do not confuse these isomers. The reactivity profiles differ significantly due to steric hindrance at the electrophilic center.[1][2]

Part 3: Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) of the fragment before protein screening.[1][2] A half-life (

) between 15 min and 4 hours is ideal for specific labeling.[2]

Materials:

  • Compound Stock (10 mM in DMSO)[2]

  • Reduced L-Glutathione (GSH)[2]

  • Phosphate Buffer (PBS, pH 7.4)[2]

  • Internal Standard (e.g., Indomethacin)[1][2]

  • LC-MS/MS System[1][2]

Workflow:

  • Preparation: Dilute Compound to 50

    
    M and GSH to 500 
    
    
    
    M (1:10 ratio to ensure pseudo-first-order kinetics) in PBS.
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L Acetonitrile containing Internal Standard.
    
  • Analysis: Monitor the disappearance of the parent ion (

    
     241.07 
    
    
    
    ) via LC-MS.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[2]
    • 
      [2]
      

Acceptance Criteria:

  • 
    : Too reactive (Promiscuous).
    
  • 
    : Too inert (Low potency).[2]
    
  • Target Range: 30 min – 6 hours.

Protocol B: Covalent Fragment Screening (LC-MS/MS)

Purpose: To identify if the compound binds covalently to a target protein (e.g., a Kinase or GTPase).[1][2]

Materials:

  • Target Protein (Recombinant, >90% purity, 5

    
    M)
    
  • Compound (50

    
    M, 10x excess)[2]
    
  • Trypsin/Chymotrypsin (Sequencing Grade)[2]

Step-by-Step Methodology:

  • Labeling Reaction:

    • Mix Protein (5

      
      M) with Compound (50 
      
      
      
      M) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
    • Incubate for 2 hours at Room Temperature.

    • Control: Protein + DMSO only.[2]

  • Intact Protein MS (Quick Check):

    • Inject 2

      
      g of the reaction mixture onto a C4 column (Reverse Phase).
      
    • Analyze via ESI-TOF MS.[2]

    • Success Signal: A mass shift of +76.0 Da (Molecular Weight of fragment minus HCl:

      
      ? Correction : The leaving group is Cl (
      
      
      
      ).[2] The added mass is the acetamide moiety:
      
      
      ).[1][2]
    • Correction Calculation:

      • Parent:

        
         (MW 240.69)[2][3][5]
        
      • Loss: Cl (35.45)[1][2]

      • Gain: Covalent bond to S (Sulfur of Cysteine)[1][2]

      • Mass Shift (

        
        Mass): 
        
        
        
        .[1][2]
  • Peptide Mapping (Site Identification):

    • If shift is observed, digest protein with Trypsin.[1][2]

    • Analyze peptides via LC-MS/MS.[1][2]

    • Search data for static modification (+204.23 Da) on Cysteine.[1][2]

Part 4: Visualization & Logic Mapping

Figure 1: Mechanism of Action & Screening Workflow

G cluster_0 Reaction Mechanism (Sn2) Compound N-{4-[acetyl(methyl)amino]phenyl} -2-chloroacetamide Step1 Cl- Displacement Compound->Step1 Electrophile Target Target Protein (Nucleophilic Cysteine) Target->Step1 Nucleophile (-SH) Complex Covalent Adduct (Protein-S-CH2-CONH-Ar) MS_Readout LC-MS Analysis (+204.23 Da Shift) Complex->MS_Readout Validation Step1->Complex Irreversible Bond

Caption: Workflow depicting the covalent labeling of a target protein cysteine by the chloroacetamide probe, resulting in a detectable mass shift.

Part 5: Data Summary Table

PropertyValueRelevance in MedChem
Electrophile Type

-Chloroacetamide
Moderate reactivity; targets Cys.[1][2]
Leaving Group Chloride (

)
Good leaving group for

reactions.[1][2]
Solubility Cap

-methylacetamide
Improves aqueous solubility; reduces aggregation.[2]
Mass Shift +204.23 DaDistinct signature for Mass Spec confirmation.
Lipophilicity LogP ~0.74Ideal for cell permeability (Rule of 5 compliant).[1][2]

References

  • Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1][2] Link[1][2]

    • Context: Establishes the methodology for using chloroacetamide fragments in chemoproteomics.
  • Resnick, E., et al. (2019).[1][2] "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8951–8968.[1][2] Link[1][2]

    • Context: Describes the screening of chloroacetamide libraries against cysteine-rich targets.
  • PubChem Compound Summary. (2023). "N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (CID 310167)."[2][5] National Center for Biotechnology Information.[2] Link[1][2]

    • Context: Verification of chemical structure and physical properties.
  • Singh, J., et al. (2011).[1][2] "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery, 10(4), 307–317.[1][2] Link

    • Context: Foundational review on the design principles of covalent inhibitors.

Sources

Method

Application Note: Technical Evaluation of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Executive Summary & Mechanism of Action N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (herein referred to as CMA-Cl ) is a synthetic electrophilic small molecule designed for the targeted covalent inhibition of enz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (herein referred to as CMA-Cl ) is a synthetic electrophilic small molecule designed for the targeted covalent inhibition of enzymes possessing nucleophilic cysteine residues within their active or allosteric sites.

Structurally, CMA-Cl features a 2-chloroacetamide warhead coupled to an N-methylacetanilide recognition core. Unlike reversible inhibitors that rely solely on equilibrium binding, CMA-Cl utilizes a two-step mechanism:

  • Recognition: The aromatic core aligns the molecule within the hydrophobic pocket of the target enzyme (

    
    ).
    
  • Inactivation: The electrophilic

    
    -carbon of the chloroacetamide undergoes an irreversible nucleophilic substitution (
    
    
    
    ) with a proximal Thiolate anion (
    
    
    ) of a cysteine residue, releasing chloride and forming a stable thioether adduct (
    
    
    ).

This application note details the protocols for kinetic characterization, mass spectrometry-based validation of target engagement, and selectivity profiling.

Chemical Properties Table
PropertyValueNotes
IUPAC Name N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
Formula

Molecular Weight 240.69 g/mol
Reactive Warhead 2-Chloroacetamide (

)
Electrophile (Cys-targeting)
Mass Shift (

)
+205.23 Da Mass added to protein upon alkylation
Solubility DMSO (>50 mM); Poor in waterPrepare stocks in DMSO
Stability Susceptible to hydrolysis at pH > 8.5Incompatible with DTT/BME

Experimental Workflows

Mechanism of Inhibition Visualization

The following diagram illustrates the kinetic pathway of CMA-Cl, highlighting the critical transition from the reversible encounter complex to the irreversible covalent adduct.

InhibitionMechanism Enzyme Free Enzyme (E-SH) Complex Reversible Complex (E-SH • I) Enzyme->Complex Binding (Ki) Inhibitor CMA-Cl (I) Inhibitor->Complex Transition Tetrahedral Transition State Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (E-S-CMA) Transition->Adduct Alkylation (k_inact) Product Release of Cl- Transition->Product

Figure 1: Kinetic mechanism of CMA-Cl. The compound first binds reversibly (


) before the cysteine thiolate attacks the alpha-carbon, displacing chloride (

) to form a permanent thioether bond.

Protocol 1: Determination of (Kinetic Efficiency)

For covalent inhibitors,


 is time-dependent and therefore an unreliable metric. The gold standard is determining the second-order rate constant 

.
Reagents & Buffer Conditions
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100.

  • Critical Warning: DO NOT USE DTT,

    
    -Mercaptoethanol, or Glutathione  in the assay buffer. These reducing agents contain thiols that will scavenge the CMA-Cl warhead, leading to false negatives. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as TCEP does not react with chloroacetamides.
    
  • Substrate: Fluorogenic or chromogenic substrate specific to your target enzyme.

Step-by-Step Methodology
  • Preparation: Prepare a 100x stock of CMA-Cl in DMSO. Prepare 8 concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Enzyme Activation: Dilute enzyme into Assay Buffer (with 1 mM TCEP if needed) to 2x final concentration.

  • Incubation (Time-Course):

    • Mix 25

      
      L of Enzyme with 1 
      
      
      
      L of CMA-Cl at various concentrations.
    • Incubate for varying times (

      
      ): 0, 15, 30, 60, 120 minutes.
      
  • Reaction Trigger: At each time point, transfer an aliquot to a plate containing 25

    
    L of Substrate (at saturating concentration, 
    
    
    
    ).
  • Measurement: Measure the initial velocity (

    
    ) of the enzymatic reaction immediately.
    
  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (

      
      ) for each inhibitor concentration by plotting 
      
      
      
      vs. time. The slope is
      
      
      .
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).

Protocol 2: Validation of Covalent Adduct by Mass Spectrometry

To confirm that CMA-Cl is modifying the target enzyme and not acting via aggregation or artifact, intact protein mass spectrometry is required.

Expected Mass Shift

Upon reaction, the chlorine atom is lost, and the rest of the molecule is attached.

  • MW of CMA-Cl: 240.69 Da

  • MW of Chlorine (leaving group): 35.45 Da

  • MW of Hydrogen (lost from Cys-SH): 1.01 Da

  • Observed Mass Shift (

    
    ): 
    
    
    
    Da (approx +205 Da).
Workflow
  • Incubation: Incubate Enzyme (5

    
    M) with CMA-Cl (50 
    
    
    
    M, 10x excess) in 50 mM Ammonium Bicarbonate (pH 7.8) for 2 hours at RT.
  • Control: Incubate Enzyme with DMSO only.

  • Quenching: Add formic acid to 1% final concentration to stop the reaction.

  • Desalting: Pass samples through a C4 ZipTip or rapid SEC column to remove excess unbound inhibitor.

  • LC-MS Analysis:

    • Inject onto a C4 column coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Deconvolute the raw charge envelope to zero-charge mass.

  • Interpretation: Look for the disappearance of the Native Mass peak and the appearance of a new peak at Native Mass + 205 Da .

Protocol 3: Selectivity Profiling (GSH Reactivity)

Chloroacetamides are moderately reactive electrophiles. It is vital to assess their stability in a physiological cytosolic environment containing Glutathione (GSH).

GSH Half-Life Assay
  • Reaction Mix: Prepare 50

    
    M CMA-Cl and 5 mM GSH (100-fold excess) in PBS (pH 7.4).
    
  • Internal Standard: Add 10

    
    M Indomethacin or similar non-reactive standard.
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Analysis: Analyze by HPLC-UV or LC-MS. Monitor the decay of the CMA-Cl peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      
    • Guideline: A

      
       min indicates high promiscuity (likely toxic). A 
      
      
      
      hours suggests acceptable stability for cellular assays.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Inhibition Observed Presence of DTT/BME in buffer.Switch to TCEP or remove reducing agents completely during pre-incubation.
Precipitation Compound insolubility at high conc.Ensure DMSO < 5%. Verify stock clarity. Do not exceed 100

M in aqueous buffer.
Mass Spec: No Adduct Non-covalent binding or slow reaction.Increase incubation time to 4 hours. Increase pH to 8.0 (increases Cys nucleophilicity).
Mass Spec: Multiple Adducts Promiscuous labeling of surface lysines.Reduce [Inhibitor] or pH. Chloroacetamides prefer Cys but can hit Lys at high pH/conc.

References

  • Covalent Inhibition Mechanism : Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Chloroacetamide Warhead Chemistry : Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry 59.4 (2016): 1350-1369. Link

  • Mass Spectrometry of Covalent Adducts : Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989. Link

  • GSH Reactivity Protocols : Flanagan, M. E., et al. "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry 57.23 (2014): 10072-10079. Link

  • General ABPP Protocols : Speers, A. E., & Cravatt, B. F. "Activity-based protein profiling (ABPP) and click chemistry (CC)-ABPP." Current Protocols in Chemical Biology 1.1 (2009): 29-41. Link

Application

Application Note: A Strategic Guide to Structure-Activity Relationship (SAR) Studies Using N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a Core Scaffold

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a detailed framework for utilizing N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a foundational scaffold in st...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework for utilizing N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a foundational scaffold in structure-activity relationship (SAR) studies. We delve into the mechanistic rationale behind its selection, offering detailed, field-proven protocols for chemical synthesis, biological evaluation, and data interpretation. The document is designed to empower researchers to systematically explore chemical space, optimize lead compounds, and elucidate the molecular determinants of biological activity.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the systematic exploration of a chemical scaffold's biological potential through Structure-Activity Relationship (SAR) studies is paramount. A well-designed SAR campaign iteratively modifies a "lead" compound to enhance potency, selectivity, and pharmacokinetic properties. The choice of the initial scaffold is therefore a critical decision.

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a particularly advantageous starting scaffold for several reasons:

  • Covalent Warhead: It features a chloroacetamide group, a well-documented electrophilic moiety capable of forming stable covalent bonds with nucleophilic amino acid residues (e.g., cysteine) in protein targets.[1][2] This mechanism of action can lead to irreversible inhibition, prolonged duration of action, and high potency.

  • Synthetically Tractable: The molecule is readily synthesized and derivatized through standard amide bond formation, allowing for the rapid generation of a diverse analog library.[3][4]

  • Tunable Moieties: The scaffold presents three distinct regions for chemical modification: the electrophilic warhead, the central phenyl ring, and the N-acetyl-N-methylamino group. Each region can be systematically altered to probe different aspects of the ligand-target interaction.

This guide will walk through the logical progression of an SAR study built around this scaffold, from initial synthesis to advanced biological characterization.

Mechanistic Rationale & SAR Strategy

The core principle of an SAR study is to correlate changes in a molecule's structure with changes in its biological activity. For our scaffold, the strategy can be dissected into three primary investigative arms.

2.1 The Electrophilic Chloroacetamide "Warhead" The chloroacetamide group is a mild electrophile that acts as a covalent "warhead." It reacts with nucleophilic residues, most commonly cysteine, at the target protein's active or allosteric site.[2][5] The reactivity of this group is a key determinant of both potency and potential off-target effects.

  • Causality: The rate of covalent bond formation is critical. A warhead that is too reactive can lead to non-specific binding with numerous proteins, causing toxicity. A warhead that is not reactive enough will fail to engage the target effectively.

  • SAR Approach:

    • Halogen Substitution: Replace the chlorine atom with other halogens (e.g., bromine, iodine) to modulate reactivity (Br > Cl > F). An α-bromoacetamide analog, for instance, is intrinsically more reactive and may show higher potency, but potentially lower selectivity.[5]

    • Bioisosteric Replacement: Substitute the entire chloroacetamide moiety with other electrophiles like acrylamides or vinyl sulfones, which have different reactivity profiles and geometries.[1]

    • Non-covalent Control: Synthesize an analog where the chlorine is replaced with hydrogen (an acetamide). This non-covalent control is essential to verify that the covalent interaction is the primary driver of activity.

2.2 The Central Phenyl Ring The substituted phenyl ring serves as the main body of the scaffold, primarily responsible for establishing non-covalent interactions that correctly orient the warhead for reaction.

  • Causality: Substituents on the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. These factors influence how the molecule fits into the binding pocket and interacts with surrounding residues through hydrogen bonds, van der Waals forces, or pi-stacking.

  • SAR Approach:

    • Positional Isomers: Move the chloroacetamide group to the meta or ortho positions to explore the required geometry for target binding.

    • Electronic Effects: Introduce electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -CN, -CF₃) at various positions to probe for electronic complementarity with the target.[6][7]

    • Steric Bulk: Add groups of varying sizes to map the steric boundaries of the binding pocket.

2.3 The N-acetyl-N-methylamino Group This region can participate in hydrogen bonding or occupy a specific sub-pocket within the binding site.

  • Causality: The presence and nature of this group can be critical for anchoring the molecule, contributing significantly to binding affinity.

  • SAR Approach:

    • Group Removal: Synthesize analogs lacking the methyl group (N-acetyl) or the acetyl group (N-methyl) to determine if both are necessary.

    • Bioisosteric Replacement: Replace the acetyl group with other acyl groups or the methyl group with larger alkyl chains. For instance, replacing the amide with a sulfonamide can alter hydrogen bonding capabilities and pKa.[8]

Logical Framework for SAR Exploration

SAR_Strategy cluster_warhead Arm 1: Warhead Modification cluster_ring Arm 2: Phenyl Ring Substitution cluster_tail Arm 3: Tail Group Modification Scaffold N-{4-[acetyl(methyl)amino]phenyl} -2-chloroacetamide Warhead Chloroacetamide Moiety Scaffold->Warhead Ring Central Phenyl Ring Scaffold->Ring Tail N-acetyl-N-methylamino Scaffold->Tail Mod1 Vary Halogen (Br, I, F) Warhead->Mod1 Reactivity Mod2 Replace Electrophile (e.g., Acrylamide) Warhead->Mod2 Geometry Mod3 Non-covalent Control (Remove Cl) Warhead->Mod3 Mechanism Mod4 Positional Isomers (ortho, meta) Ring->Mod4 Orientation Mod5 Electronic Groups (-OCH3, -CN) Ring->Mod5 Binding Energy Mod6 Steric Groups (-tBu, -iPr) Ring->Mod6 Pocket Fit Mod7 Group Deletion (N-acetyl, N-methyl) Tail->Mod7 Necessity Mod8 Bioisosteric Replacement (e.g., Sulfonamide) Tail->Mod8 H-Bonding

Caption: SAR strategy dissecting the core scaffold into three modifiable regions.

Experimental Protocols

The following protocols provide a robust starting point for synthesizing and evaluating a library of analogs based on the core scaffold.

Protocol 3.1: General Synthesis of N-Aryl-2-chloroacetamide Analogs

This protocol describes the standard synthesis of the parent scaffold and its analogs by reacting a substituted aniline with chloroacetyl chloride.[4]

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Base (e.g., triethylamine or potassium carbonate, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification reagents (water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: Dissolve the substituted aniline (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round bottom flask. Stir the solution under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-aryl-2-chloroacetamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Workflow for Analog Synthesis and Purification

Synthesis_Workflow Start 1. Dissolve Aniline & Base in DCM Step2 2. Cool to 0°C Start->Step2 Step3 3. Add Chloroacetyl Chloride Dropwise Step2->Step3 Step4 4. Stir at RT (Monitor by TLC) Step3->Step4 Step5 5. Aqueous Workup (Wash & Extract) Step4->Step5 Step6 6. Dry & Concentrate Step5->Step6 Step7 7. Purify (Chromatography) Step6->Step7 End 8. Characterize (NMR, LC-MS) Step7->End

Caption: Standard workflow for the synthesis and purification of analogs.

Protocol 3.2: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of compounds on cancer cell viability and proliferation.[4]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the medium containing the compounds at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.[9]

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the 96-well plate using the growth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Interpretation & SAR Table Construction

A well-organized SAR table is crucial for interpreting the results of the study. It consolidates structural information with biological activity data, allowing for direct comparison and the identification of trends.

Table 1: Hypothetical SAR Data for Scaffold Analogs against Target X
Cmpd IDR¹ (Warhead)R² (Phenyl Sub)R³ (Tail)IC₅₀ (µM)Fold Change (vs. 1)Notes
1 -CH₂ClH-N(Me)Ac10.51.0xParent Scaffold
2 -CH₂BrH-N(Me)Ac2.15.0xIncreased reactivity boosts potency.
3 -CH₃H-N(Me)Ac>100<0.1xCovalent bond is essential for activity.
4 -CH₂Cl4-F-N(Me)Ac5.22.0xElectron-withdrawing group is favorable.
5 -CH₂Cl4-OMe-N(Me)Ac25.80.4xElectron-donating group is detrimental.
6 -CH₂ClH-NHAc98.40.1xN-methyl group is critical for binding.
7 -CH₂ClH-N(Me)H>100<0.1xN-acetyl group is critical for binding.

Interpreting the Data:

  • Cmpd 2 vs. 1: Replacing chlorine with the more reactive bromine significantly increases potency, suggesting that the rate of covalent modification is a key driver of activity.[5]

  • Cmpd 3 vs. 1: The non-covalent analog is inactive, confirming the necessity of the electrophilic warhead for the mechanism of action.

  • Cmpd 4 & 5 vs. 1: A fluorine at the para-position improves activity, while a methoxy group diminishes it. This suggests that an electron-poor phenyl ring is preferred, which could enhance the reactivity of the amide or participate in a favorable electronic interaction within the binding pocket.[6]

  • Cmpd 6 & 7 vs. 1: Removal of either the N-methyl or N-acetyl group leads to a dramatic loss of activity, indicating that the N-acetyl-N-methylamino tail likely fits into a tight, well-defined sub-pocket where both groups make essential contacts.

The Iterative Cycle of SAR

SAR_Cycle Design Design Analogs Synthesize Synthesize Library Design->Synthesize 1 Test Biological Assay Synthesize->Test 2 Analyze Analyze Data (Build SAR Table) Test->Analyze 3 Hypothesize Formulate New Hypothesis Analyze->Hypothesize 4 Hypothesize->Design 5. Iterate

Caption: The iterative process of a structure-activity relationship study.

Conclusion

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide represents a powerful and versatile scaffold for initiating SAR studies, particularly for targets susceptible to covalent inhibition. Its synthetic accessibility and modular design allow for a systematic and logical exploration of chemical space. By employing the protocols and strategic framework outlined in this guide, researchers can efficiently generate meaningful SAR data, leading to the development of optimized compounds with improved therapeutic potential. The key to a successful campaign lies in the iterative cycle of design, synthesis, testing, and analysis, where each new data point informs the next step in the journey of drug discovery.

References

  • Vertex AI Search. N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Properties.
  • PubMed. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region.
  • PubChem. Chloroacetamide.
  • National Institutes of Health (NIH). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.
  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
  • EvitaChem. 2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide.
  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide.
  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • National Institutes of Health (NIH). Structure–activity relationships of GPX4 inhibitor warheads.
  • PubMed. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.
  • BenchChem. Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
  • MDPI. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
  • PubMed. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription.
  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)...
  • PubMed. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
  • ResearchGate. Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists.
  • ACS Publications. Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues.
  • ACS Publications. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • MDPI. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli.
  • Baran Lab, Scripps Research. Bioisosteres v2 - Recent Trends and Tactics.
  • gsrs. N-(4-CHLORO-2-(PHENYLAMINO)PHENYL)-N-METHYLACETAMIDE.
  • ResearchGate. (PDF) Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
  • PubMed Central. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity.
  • Google Patents. Preparation of chloroacetamide.
  • National Institutes of Health (NIH). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents.
  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design.
  • RSC Publishing. Synthesis, biological and computational studies of flavonoid acetamide derivatives.
  • PubMed Central. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
  • Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.

Sources

Method

"N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a tool compound in chemical biology"

Application Note: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a Covalent Probe in Chemoproteomics Executive Summary N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (CAS: 446848-52-8) is a specialized elect...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a Covalent Probe in Chemoproteomics

Executive Summary

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (CAS: 446848-52-8) is a specialized electrophilic fragment and covalent probe utilized in chemoproteomics and fragment-based drug discovery (FBDD). Characterized by a reactive


-chloroacetamide warhead and a para-substituted 

-methylacetamide "cap," this compound serves as a precision tool for mapping cysteine ligandability across the proteome.

Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide), this probe incorporates a rigid phenyl linker and a polar, non-hydrogen-bond-donating tail (


-methyl group), making it an ideal candidate for Competition Activity-Based Protein Profiling (isoTOP-ABPP)  and Covalent Fragment Screening  to identify druggable pockets on enzymes such as kinases, deubiquitinases, and metabolic oxidoreductases.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
Systematic Name

-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
CAS Number 446848-52-8
Molecular Formula

Molecular Weight 240.69 g/mol
Warhead 2-Chloroacetamide (Electrophile)
Reactivity Profile Cysteine-selective alkylation (S

2 mechanism)
Mass Shift (Adduct) +205.09 Da (Loss of HCl equivalent)
Solubility DMSO (up to 50 mM), Ethanol
Mechanism: Cysteine Modification

The chloroacetamide group functions as a "soft" electrophile. Upon binding to a protein target, the nucleophilic thiolate anion (


) of a cysteine residue attacks the 

-carbon of the acetamide, displacing the chloride ion.
  • Reaction Type: Nucleophilic Substitution (S

    
    2).
    
  • Irreversibility: The resulting thioether bond is stable under physiological conditions and standard proteomic workups (denaturation, reduction).

  • Specificity: While primarily cysteine-reactive, the phenyl ring and

    
    -methylacetamide tail provide steric and electrostatic features that drive non-covalent affinity before the covalent bond forms, differentiating it from generic alkylators.
    

ReactionMechanism Protein Protein Target (Cys-SH) Complex Michaelis Complex (Non-covalent) Protein->Complex + Probe Probe Probe (Cl-CH2-R) Probe->Complex Transition Transition State (S...C...Cl) Complex->Transition Nucleophilic Attack Product Alkylated Protein (Protein-S-CH2-R) Transition->Product Bond Formation Leaving Leaving Group (Cl-) Transition->Leaving Elimination

Figure 1: Mechanism of covalent modification. The probe relies on initial non-covalent recognition followed by irreversible alkylation.

Application Protocols

Protocol A: Competition ABPP (Target Identification)

This protocol identifies which proteins in a complex proteome are targeted by the compound. It relies on the probe "out-competing" a broad-spectrum fluorescent or biotinylated probe.

Materials:

  • Cell Lysate (1 mg/mL in PBS).

  • Test Compound: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (100X stock in DMSO).

  • Broad-Spectrum Probe: IA-Alkyne (Iodoacetamide-alkyne) or Desthiobiotin-Iodoacetamide .

  • Click Chemistry Reagents: CuSO

    
    , TCEP, TBTA, Azide-Fluorophore (e.g., Rhodamine-N3).
    

Workflow:

  • Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS. Divide into two aliquots: Treated and Vehicle .

  • Probe Incubation:

    • Add Test Compound (e.g., 10

      
      M or 50 
      
      
      
      M) to the "Treated" sample.
    • Add DMSO only to the "Vehicle" sample.

    • Incubate for 1 hour at 37°C (allows covalent bond formation).

  • Chase Labeling:

    • Add IA-Alkyne (final conc. 1

      
      M) to both samples.
      
    • Incubate for 1 hour at Room Temp . (The IA-alkyne will label any cysteines not blocked by the test compound).

  • Click Reaction:

    • Add Click Mix (1 mM CuSO

      
      , 1 mM TCEP, 100 
      
      
      
      M TBTA, 25
      
      
      M Rhodamine-Azide).
    • React for 1 hour.

  • Analysis:

    • Resolve proteins via SDS-PAGE.

    • Result: Targets of the test compound will show reduced fluorescence in the Treated lane compared to Vehicle (Signal Loss).

Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Used to confirm the stoichiometry and covalent nature of the binding on a purified recombinant protein.

Materials:

  • Purified Target Protein (e.g., 5

    
    M in Ammonium Bicarbonate buffer).
    
  • Test Compound (50

    
    M).
    
  • LC-MS System (e.g., Agilent Q-TOF or Thermo Orbitrap).

Step-by-Step:

  • Incubation: Mix protein (5

    
    M) with Test Compound (50 
    
    
    
    M, 10-fold excess). Incubate for 60 mins at RT.
  • Quenching: Add 1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column. Deconvolute the raw mass spectrum.

  • Data Interpretation:

    • Look for the parent peak (Mass

      
      ).
      
    • Look for the adduct peak:

      
       Da.
      
    • Calculation:

      
      
      
      
      
      (Note: The net addition is the probe minus the Cl atom, plus the loss of H from the Cys thiol).[1]

Experimental Logic & Troubleshooting

Why use this specific probe?
  • Fragment Screening: In FBDD, small "fragments" (MW < 250) are screened to find starting points for drugs. This compound is a "covalent fragment." If it labels a protein, it indicates a ligandable cysteine exists near a pocket that accommodates the phenyl-acetamide structure.

  • Structural Control: The

    
    -methyl group on the tail prevents the amide nitrogen from acting as a hydrogen bond donor. This is crucial for structure-activity relationship (SAR) studies. Comparing this probe to its non-methylated analog helps determine if a hydrogen bond at that position is required for binding.
    
Troubleshooting Guide
ObservationRoot CauseSolution
Precipitation Low solubility in aqueous buffer.Ensure final DMSO concentration is 1-2%. Do not exceed 100

M probe.
No Labeling (MS) Cysteine is oxidized or inaccessible.Pre-treat protein with 1 mM TCEP to reduce disulfides (if structural integrity allows).
Broad Labeling Non-specific alkylation.Reduce incubation time or concentration. Chloroacetamides become promiscuous at high pH (>8.0). Keep pH 7.4.

Visualization: Experimental Workflow

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Readout Proteome Proteome (Lysate) Incubation Incubation (1 hr, 37°C) Proteome->Incubation Compound Test Compound (Covalent Probe) Compound->Incubation Click Click Reaction (+ Fluorophore) Incubation->Click Blocked Cysteines remain silent Probe2 Broad Probe (IA-Alkyne) Probe2->Click Gel SDS-PAGE Fluorescence Scanning Click->Gel Hit HIT IDENTIFIED: Loss of Band Intensity Gel->Hit

Figure 2: Competition ABPP workflow. The test compound blocks specific cysteines, preventing subsequent labeling by the fluorescent probe.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795.

  • Santa Cruz Biotechnology. "N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Product Data." scbt.com.

  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8951–8968.

  • Åkerfeldt, K. S., et al. (2011). "Amino acid-based fragments for fragment-based drug discovery." Journal of Medicinal Chemistry. (Contextual reference for acetamide fragments).

(Note: While this specific CAS is a catalog item, the methodologies described are grounded in the seminal work of the Cravatt and Taunton labs regarding chloroacetamide fragment screening cited above.)

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide synthesis"

Topic: Yield Optimization for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Ticket ID: CAS-38283-38-4-OPT Assigned Specialist: Senior Application Scientist Part 1: The Core Directive Welcome to the Covalent Warhead...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Ticket ID: CAS-38283-38-4-OPT Assigned Specialist: Senior Application Scientist

Part 1: The Core Directive

Welcome to the Covalent Warhead Synthesis Support Center . You are likely here because your yield for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is hovering below 60%, or your product is turning a concerning shade of purple during workup.

This molecule is a classic "aniline chloroacetylation." While theoretically simple, the presence of the para-acetyl(methyl)amino group creates specific electronic and solubility nuances that generic protocols often miss. This guide treats your synthesis as a system to be debugged, not just a recipe to be followed.

Part 2: Mechanism & Critical Control Points

To fix the yield, we must first visualize the failure points. The reaction relies on the nucleophilic attack of the aniline nitrogen onto the highly electrophilic chloroacetyl chloride.

The Reaction Logic (Graphviz)

G cluster_0 Reagents Aniline Precursor: 4-amino-N-methylacetanilide (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate SideRxn1 Hydrolysis (Moisture) Reagent->SideRxn1 H2O present Base Base Scavenger (TEA / K2CO3 / DBU) Product Target Product: N-{4-[acetyl(methyl)amino]phenyl}- 2-chloroacetamide Base->Product Scavenges HCl Prevents protonation Intermediate->Product -HCl SideRxn2 Bis-Acylation (Excess Reagent) Intermediate->SideRxn2 Over-reaction

Figure 1: Reaction pathway and competitive failure modes. The critical path requires rapid HCl scavenging to prevent protonation of the remaining aniline.

Why Yields Fail (The "Why")
  • The "Protonation Trap": As the reaction proceeds, HCl is generated. If your base is inefficient or added too slowly, the HCl protonates your unreacted aniline precursor. Protonated aniline (

    
    ) is not nucleophilic . The reaction stalls at 50% conversion regardless of time.
    
  • Reagent Hydrolysis: Chloroacetyl chloride is extremely sensitive to moisture. If your solvent (DCM/THF) is "wet" (>0.05% water), the reagent hydrolyzes to chloroacetic acid, which will not react without a coupling agent.

  • Oxidative degradation: The starting material is an electron-rich aniline. In air, especially in solution, it can oxidize to quinoid-like impurities (purple/black tars) that trap the product during crystallization.

Part 3: Optimized Protocols

Do not use a generic "mix and stir" approach. Choose the protocol based on your available equipment and reagents.

Protocol A: The "High-Throughput" Method (Recommended)

Best for: Maximum yield (85-95%), difficult substrates, and avoiding aqueous workup issues.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2] Why? DBU is a stronger, non-nucleophilic base that solubilizes well in THF, driving the reaction faster than inorganic bases.

  • Temp: 0°C

    
     RT.
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-amino-N-methylacetanilide in anhydrous THF (5-10 volumes).

  • Base Addition: Add 1.2 eq of DBU . Cool the system to 0°C (ice bath).

  • Acylation: Add 1.1 eq of Chloroacetyl chloride dropwise over 15 minutes. Do not rush; exotherm control is key.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (EtOAc:Hexane 7:3).

  • Quench: Pour mixture into ice-cold water (10 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[3]

Protocol B: The "Robust Standard" Method

Best for: Large scale, lower cost, when DBU is unavailable.

  • Solvent: DCM (Dichloromethane).[4]

  • Base: K₂CO₃ (Potassium Carbonate) or TEA (Triethylamine).

Step-by-Step:

  • Setup: Suspend 1.0 eq of precursor and 2.0 eq of K₂CO₃ (powdered) in DCM.

  • Addition: Cool to 0°C. Add 1.2 eq Chloroacetyl chloride diluted in a small amount of DCM dropwise.

  • Workup: After 3 hours, add water to dissolve salts. Separate the organic (DCM) layer.

  • Critical Step: Wash the organic layer with 0.1M HCl (to remove unreacted aniline) followed by Sat. NaHCO₃ (to remove chloroacetic acid).

  • Isolation: Dry over MgSO₄ and evaporate.

Part 4: Troubleshooting & FAQs

Diagnostic Table: What went wrong?
SymptomProbable CauseCorrective Action
Yield < 50% Reagent HydrolysisUse fresh Chloroacetyl chloride (distill if yellow). Dry solvents over molecular sieves.
Purple/Black Crude Aniline OxidationDegas solvents with N₂/Ar before use. Add a pinch of sodium metabisulfite during workup.
Sticky Gum/Oil Residual Solvent/DMFIf using DMF, switch to THF or DCM. Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Starting Material Remains "Protonation Trap"Your base is insufficient. Ensure >1.2 eq of Base is used. If using TEA, switch to DBU or K₂CO₃.
Frequently Asked Questions

Q: Can I use Chloroacetic Anhydride instead of the Chloride? A: Yes. This is often a "gentler" method that produces less HCl (producing chloroacetic acid as byproduct). However, the reaction is slower. If you use the anhydride, you can often omit the external base if you heat to reflux in EtOAc, but for this specific electron-rich aniline, the acid chloride method at 0°C is cleaner and prevents side reactions.

Q: My product is water-soluble and I'm losing it during the wash. A: The N-acetyl-N-methyl group adds polarity. If you are losing yield in the aqueous wash:

  • Saturate the aqueous layer with NaCl (Salting out).

  • Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.

  • Switch to Protocol A (Precipitation method) to avoid liquid-liquid extraction entirely.

Q: Is the "Green" Phosphate Buffer method viable? A: Yes, literature suggests chloroacetylation can occur in phosphate buffer (pH 7.4). However, for N-methylated anilines, solubility in water is often insufficient for high conversion. We recommend the organic solvent route (THF/DCM) for reliability unless you require a green chemistry certification.

Part 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism of Nucleophilic Acyl Substitution).

  • Singh, R., et al. (2017).[2] A facile amidation of chloroacetyl chloride using DBU.[1][2] International Journal of ChemTech Research, 10(3), 365-372.[1][2]

  • Ashraf, Z., et al. (2016).[5] Synthesis and crystal structures of the potential tyrosinase inhibitors N-(4-acetylphenyl)-2-chloroacetamide... Acta Crystallographica Section C, 72(2), 94-98.[5]

  • BenchChem Protocols. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735939, N-(4-acetylphenyl)-2-chloroacetamide.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Chloroacetamide Synthesis

This guide provides in-depth troubleshooting for the synthesis of chloroacetamides, a critical class of intermediates in pharmaceutical and agrochemical development. The primary focus is on the common N-chloroacetylation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the synthesis of chloroacetamides, a critical class of intermediates in pharmaceutical and agrochemical development. The primary focus is on the common N-chloroacetylation reaction involving an amine and a chloroacetylating agent, typically chloroacetyl chloride. Our approach moves beyond a simple procedural list to explain the chemical causality behind common experimental failures and how to rectify them, ensuring a self-validating and robust synthetic protocol.

Section 1: Critical Safety Precautions

Q: What are the primary hazards associated with chloroacetyl chloride, and what personal protective equipment (PPE) is mandatory?

A: Chloroacetyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent that demands stringent safety protocols.[1]

  • Toxicity and Corrosivity: It is toxic if inhaled, swallowed, or in contact with skin, and it causes severe skin burns and eye damage.[1] The vapor is a strong irritant to the respiratory tract.[1]

  • Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][3] It is also incompatible with alcohols, bases, and oxidizing agents.[2][3]

Mandatory Safety Measures:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[4] The work area must be equipped with an immediately accessible eyewash station and safety shower.[2][3][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is non-negotiable. This includes a face shield and chemical splash goggles, a full lab coat or suit, and heavy-duty gloves (consult a glove compatibility chart for the most protective material).[2][4] A vapor respirator may be required depending on the scale and ventilation.[4]

  • Handling: Always ground equipment to prevent static discharge.[5] Never add water to chloroacetyl chloride.[4] Use only under anhydrous conditions with dry glassware and solvents.[1][3]

Section 2: Troubleshooting Low Yield & Reaction Failure

A low or non-existent yield is one of the most common frustrations in synthesis. The flowchart below outlines a logical progression for diagnosing the root cause.

start Low or No Yield Observed q1 Were anhydrous conditions maintained? start->q1 cause1 Root Cause: Reagent Hydrolysis q1->cause1 No q2 Was the reaction temperature controlled? q1->q2 Yes sol1 Solution: - Dry all glassware (oven/flame). - Use anhydrous grade solvents. - Run under inert atmosphere (N2/Ar). cause1->sol1 cause2 Root Cause: Side Reactions q2->cause2 No q3 Was reaction monitored to completion? q2->q3 Yes sol2 Solution: - Maintain low temp (0-5 °C). - Add chloroacetyl chloride dropwise  via addition funnel. cause2->sol2 cause3 Root Cause: Incomplete Reaction q3->cause3 No q4 Was the work-up procedure optimized? q3->q4 Yes sol3 Solution: - Monitor by TLC/LC-MS. - Increase reaction time if necessary. cause3->sol3 cause4 Root Cause: Product Loss q4->cause4 No end Yield Optimized q4->end Yes sol4 Solution: - Adjust pH of aqueous phase  to ensure product is neutral. - Optimize extraction solvent. cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.

Q: I suspect reagent hydrolysis is the issue. Can you elaborate?

A: Absolutely. Chloroacetyl chloride is an acyl chloride, making it a highly reactive electrophile. Its primary enemy is any nucleophile that is not your desired amine, with water being the most common culprit. The presence of even trace moisture in your solvent, on your glassware, or in your amine starting material will rapidly hydrolyze the chloroacetyl chloride to the unreactive chloroacetic acid, halting your reaction before it can start.[6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent atmospheric moisture from entering the reaction.[7][8]

Q: My yield is low despite anhydrous conditions. What else could be wrong?

A: The next most likely issues are summarized below.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Inadequate Temperature Control Chloroacetylation is highly exothermic. Without proper cooling, localized heating can occur, promoting side reactions like the formation of glycine derivatives or other byproducts, consuming your starting materials.[9]Maintain the reaction temperature between 0–5 °C, especially during the addition of chloroacetyl chloride.[9][10] Use an ice-salt bath for better temperature control.
Incomplete Reaction The reaction may be slower than anticipated due to steric hindrance on the amine or low reactivity.Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot is consumed.[7]
Product Loss During Work-up The final product may have some solubility in the aqueous phase, especially if it can be protonated or deprotonated. Incorrect pH during extraction can lead to significant loss.Optimize the extraction process by adjusting the pH of the aqueous layer to ensure your product is in a neutral, organic-soluble state.[7] Perform multiple extractions with smaller volumes of organic solvent.
Poor Reagent Quality Starting materials may have degraded during storage.Use freshly distilled or purified starting materials and verify their identity and purity by NMR or IR spectroscopy before use.[7]

Section 3: Managing Impurities and Side Reactions

Q: My TLC and NMR show multiple products. What are the most common side reactions in chloroacetylation?

A: The high reactivity of chloroacetyl chloride can lead to several predictable side products if conditions are not carefully controlled.

cluster_side Common Side Reactions Amine Amine (R-NH2) Product Desired Chloroacetamide Amine->Product CAC Chloroacetyl Chloride CAC->Product Diacylation Di-acylation Product (If R-NH2 is a diamine) Hydrolysis Hydrolysis Product (Chloroacetic Acid) Glycine Glycine Derivative (Further reaction) CAC_extra Excess CAC CAC_extra->Diacylation Water H2O Water->Hydrolysis High_Temp High Temp / Excess Amine High_Temp->Glycine

Caption: Desired reaction pathway versus common side reactions.

  • Di-acylation: If your starting material has more than one nucleophilic site (e.g., a diamine), it's possible to add chloroacetyl groups to both sites. This is often the most significant impurity. The key to prevention is controlling stoichiometry. By adding the chloroacetyl chloride slowly to the amine solution, you maintain a high concentration of the amine relative to the acylating agent, favoring the mono-acylated product.[7]

  • Hydrolysis: As discussed, reaction with water forms chloroacetic acid.[6] This impurity is acidic and can often be removed with a basic wash during work-up, but it represents a loss of valuable starting material.

  • Glycine Derivatives: The product itself, a chloroacetamide, contains a reactive C-Cl bond. At higher temperatures or with excess amine, a second molecule of the starting amine can displace the chloride to form a glycine derivative.[9] Strict temperature control is the most effective way to prevent this.[9]

Section 4: Protocol for Reaction Monitoring by TLC

Q: How do I properly set up a TLC to monitor my reaction?

A: Thin Layer Chromatography (TLC) is a fast and effective way to qualitatively track the consumption of your starting materials and the formation of your product.[11]

Step-by-Step Methodology:

  • Prepare the TLC Plate: On a silica gel plate, lightly draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: 'S' for the starting amine, 'C' for a co-spot, and 'R' for the reaction mixture.[11]

  • Prepare Samples:

    • Starting Material (S): Dissolve a tiny amount of your starting amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Reaction Mixture (R): At timed intervals (e.g., T=0, 30 min, 60 min), take a drop of the reaction mixture with a capillary tube and quench it in a small vial containing a work-up solvent to stop the reaction.

  • Spot the Plate: Using separate capillary tubes, apply a small spot of the starting material solution to the 'S' and 'C' lanes. Apply a spot of the quenched reaction mixture to the 'R' and 'C' lanes. The 'C' lane (co-spot) will have both, serving as a direct comparison.

  • Develop the Plate: Place the TLC plate in a chamber containing an appropriate solvent system (eluent). A common starting point for amides is a mixture of hexanes and ethyl acetate.[11][12] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[11] You can also use staining agents like iodine or potassium permanganate.

  • Interpret the Results: The reaction is complete when the spot corresponding to the starting amine in the 'R' lane has completely disappeared. The appearance of a new spot (or spots) indicates product formation and any byproducts.

Section 5: Purification Strategies and FAQs

Q: My crude product is impure. What are the best purification methods?

A: The two most common and effective purification techniques are recrystallization (for solids) and flash column chromatography.[12]

Purification IssuePotential CauseRecommended Solution
Product "oils out" during recrystallization The solution is not fully saturated, or the cooling process is too rapid.Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the product is less soluble. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.[12]
Low recovery after recrystallization Too much solvent was used, or the product has significant solubility even in the cold solvent.Use the absolute minimum amount of hot solvent required to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation before filtering.[12]
Poor separation on a silica column The chosen solvent system (eluent) does not provide adequate separation between the product and impurities.Use TLC to test various solvent systems before running the column. A good system will show clear separation between the spots with the product Rf value around 0.3-0.4.[12]

Frequently Asked Questions (FAQs)

  • Q: Why is a non-nucleophilic base like triethylamine (TEA) or pyridine often required?

    • A: The reaction between an amine and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base is added to "scavenge" the HCl, allowing the reaction to proceed to completion.[7][10]

  • Q: Is it possible to run this reaction in an aqueous or "green" solvent?

    • A: While challenging, recent literature shows that N-chloroacetylation can be performed rapidly in aqueous phosphate buffer.[13] The buffer appears to accelerate the desired N-acylation to a rate that outcompetes the hydrolysis of the chloroacetyl chloride, offering a more environmentally friendly alternative to chlorinated organic solvents.[14][15]

  • Q: My final, dried product has a much lower melting point than the literature value. Why?

    • A: A depressed and broad melting point is a classic indicator of an impure compound. Even trace amounts of residual solvent, moisture, or byproducts like ammonium chloride can significantly lower the melting point.[9][16] Further purification is recommended.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. NJ.gov. Retrieved from [Link]

  • Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Org. Syn. Coll. Vol. 1, p.153. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Org. Syn. Coll. Vol. 100, p.6. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

  • Ovid. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analysis of Phenols by Chemical Derivatization. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Chloroacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887832A - Method for synthesizing chloroacetamide compound.
  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent?. Retrieved from [Link]

Sources

Troubleshooting

"N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide stability and degradation issues"

Subject: Stability, Solubilization, and Degradation Troubleshooting Executive Summary You are working with N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (hereafter referred to as NAMPC-Cl ). This compound belongs t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Solubilization, and Degradation Troubleshooting

Executive Summary

You are working with N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (hereafter referred to as NAMPC-Cl ). This compound belongs to the class of


-chloroacetamide covalent probes . It functions as an electrophilic "warhead" designed to alkylate nucleophilic cysteine residues on target proteins via an 

mechanism.[1]

While highly effective for covalent inhibition and chemoproteomics, this reactivity makes the compound inherently unstable in standard biological buffers if not handled correctly. This guide addresses the three primary failure modes: nucleophilic scavenging , hydrolytic degradation , and solubility-driven precipitation .

Part 1: Critical Stability & Handling Protocols

The "Silent Killer": Thiol Incompatibility

Issue: Users frequently report complete loss of potency in biochemical assays despite correct dosing. Root Cause: The presence of thiol-based reducing agents (DTT,


-mercaptoethanol) in the assay buffer.
Mechanism:  The chloroacetamide warhead reacts with the free thiols in the buffer faster than it reacts with your target protein. The buffer effectively "scavenges" the drug before it reaches the target.

Protocol:

  • FORBIDDEN: Do not use Dithiothreitol (DTT),

    
    -Mercaptoethanol (BME), or Glutathione (GSH) in the assay buffer.
    
  • ALTERNATIVE: If a reducing agent is required to maintain protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) at concentrations

    
     mM. TCEP is significantly less nucleophilic toward chloroacetamides than thiol-based reductants.
    
  • VALIDATION: Pre-incubate the compound with the buffer for 30 minutes and run LC-MS. If the parent mass peak disappears, your buffer is reactive.

Hydrolytic Instability (pH Sensitivity)

Issue: Compound degrades during long incubation times (>4 hours) or storage in aqueous solution. Root Cause: High pH promotes the displacement of the chloride leaving group by water (hydrolysis), converting the reactive warhead into an inactive


-hydroxyacetamide.

Protocol:

  • OPTIMAL pH: Maintain experimental pH between 6.5 and 7.5 .

  • DANGER ZONE: Avoid pH > 8.[2]0. The rate of hydrolysis increases exponentially with basicity.

  • TEMPERATURE: Perform incubations at 4°C or 25°C. Avoid 37°C for durations >12 hours unless necessary for cell-based assays.

Solubilization & Precipitation

Issue: "Crash out" or precipitation upon dilution into aqueous media. Root Cause: The core scaffold (N-methyl acetanilide) is lipophilic. Rapid dilution from DMSO into water causes kinetic precipitation.

Protocol:

  • STOCK SOLVENT: Anhydrous DMSO (Grade: Molecular Biology,

    
    99.9%).
    
  • INTERMEDIATE DILUTION: Do not jump directly from 10 mM stock to assay concentration. Perform a serial dilution in DMSO first, then a final 1:1000 dilution into buffer to keep final DMSO < 1%.

  • HYGROSCOPICITY WARNING: DMSO absorbs water from the air. Wet DMSO accelerates hydrolysis of the chloroacetamide even at -20°C. Use single-use aliquots.

Part 2: Troubleshooting FAQs

Q1: I see a new peak in my LC-MS chromatogram with a mass shift of +18 Da. What is this? A: This is the hydrolysis product . The chlorine atom (-Cl, mass ~35) has been replaced by a hydroxyl group (-OH, mass ~17), resulting in a net mass change of


... actually, simpler calculation: 

.[3]
  • Mass loss: -35 (Cl).

  • Mass gain: +17 (OH).

  • Net change: -18 Da relative to the parent.

  • Wait, if you see +18 Da relative to the parent, you might be seeing hydration of a different moiety or an adduct.

  • Correction: The most common degradation is

    
    .
    
    • Parent MW: X.

    • Product MW: X - 35.45 + 17.01 = X - 18.44 Da .

    • If you see +18 Da, check if your compound has hydrated elsewhere or if you are observing a sodium adduct (+23) minus something else. However, for chloroacetamides, look for the M-18 peak (Hydrolysis) or M+Buffer adducts.

Q2: Can I use this compound in cell culture? A: Yes, but with caveats.

  • Half-life: Chloroacetamides have a finite half-life in media due to reaction with serum albumin (which contains thiols) and glutathione.

  • Dosing: You may need to refresh the media with fresh compound every 6-12 hours for long-duration experiments.

  • Washout: Because the binding is covalent (irreversible), you can treat cells for 1-2 hours, wash the compound away, and the inhibitory effect will persist. This is a classic "pulse-chase" experiment to prove covalent engagement.

Q3: My IC50 is shifting 10-fold between experiments. Why? A: Check your incubation time.

  • Kinetic Driver: Covalent inhibitors are time-dependent.

    
     is a function of time (
    
    
    
    ).
  • Fix: You must standardize the pre-incubation time (e.g., exactly 60 minutes) before adding the substrate. Comparing a 30-minute incubation result to a 2-hour incubation result is invalid.

Part 3: Reaction & Degradation Pathways

The following diagram illustrates the fate of NAMPC-Cl in biological buffers. It highlights the competition between the desired target engagement and the parasitic degradation pathways.

NAMPC_Pathways Compound NAMPC-Cl (Active Electrophile) Complex Covalent Complex (Irreversible Inhibition) Compound->Complex  k_inact (Fast)  Specific Binding Adduct Thiol Adduct (Inactive) Compound->Adduct  Rapid Scavenging  (Avoid DTT!) Hydrolyzed Hydroxy-Acetamide (Inactive / M-18 Da) Compound->Hydrolyzed  Slow Degradation  (pH dependent) Target Target Protein (Cysteine-SH) Target->Complex Buffer_Thiol Buffer Contaminant (DTT / BME / GSH) Buffer_Thiol->Adduct Water Hydrolysis (pH > 8.0) Water->Hydrolyzed

Caption: Figure 1. Competitive reaction pathways for NAMPC-Cl. The green path represents the desired pharmacological activity. The red and yellow paths represent degradation mechanisms that must be mitigated via buffer optimization.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting_Tree Start Problem: Loss of Potency Check_Reducing Is DTT or BME in the buffer? Start->Check_Reducing Remove_DTT ACTION: Remove DTT. Switch to TCEP or no reductant. Check_Reducing->Remove_DTT Yes Check_pH Is Buffer pH > 8.0? Check_Reducing->Check_pH No Adjust_pH ACTION: Lower pH to 7.0-7.4. Prepare fresh buffer. Check_pH->Adjust_pH Yes Check_Time Is incubation time consistent? Check_pH->Check_Time No Standardize ACTION: Covalent inhibitors are time-dependent. Fix t=60min. Check_Time->Standardize No Check_Stock Was stock stored in wet DMSO? Check_Time->Check_Stock Yes New_Stock ACTION: Resynthesize or buy fresh stock. Check_Stock->New_Stock Yes/Unsure LCMS Run LC-MS Analysis Check_Stock->LCMS No (Stock is fresh)

Caption: Figure 2. Diagnostic workflow for identifying the root cause of NAMPC-Cl experimental failure.

Part 5: Quantitative Stability Data

The following table summarizes the expected half-life (


) of chloroacetamide warheads under various conditions. Note: Data represents general chloroacetamide reactivity profiles [1, 2].
ConditionAdditivepHTemperatureEstimated

Status
Ideal Storage None (Dry DMSO)N/A-20°C> 1 year✅ Stable
Standard Assay None7.425°C> 24 hours✅ Stable
Basic Buffer None8.525°C~ 4-6 hours⚠️ Unstable
Reducing Buffer 1 mM DTT7.425°C< 5 minutes ❌ Critical Failure
Reducing Buffer 1 mM TCEP7.425°C> 12 hours✅ Acceptable
Cell Media 10% FBS7.437°C~ 2-4 hours⚠️ Rapid Turnover

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent probes in drug discovery. Journal of Medicinal Chemistry, 59(3), 874-901. [Link]

Sources

Optimization

"managing exothermic reactions in chloroacetylation"

Technical Advisory: Thermal Management in Chloroacetylation Department: Process Safety & Application Science Subject: Managing Exothermic Events & Runaway Risks in Chloroacetyl Chloride (CAC) Protocols Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Thermal Management in Chloroacetylation Department: Process Safety & Application Science Subject: Managing Exothermic Events & Runaway Risks in Chloroacetyl Chloride (CAC) Protocols

Introduction: The Thermodynamics of Control

As a Senior Application Scientist, I often see researchers treat chloroacetylation as a routine acylation. It is not. The introduction of the electron-withdrawing chlorine atom makes the carbonyl carbon significantly more electrophilic than in acetyl chloride. This results in faster kinetics and sharper heat release profiles.

This guide is designed to move you beyond "add dropwise and cool" to a quantitative understanding of why these reactions fail and how to engineer safety into your workflow.

Part 1: Critical Hazard Alerts (The "Red Flags")

Before touching a flask, review these non-negotiable constraints. These are the most common causes of catastrophic failure in our client labs.

The DMSO Prohibition

Q: Can I use DMSO to solubilize my polar amine substrate? A: ABSOLUTELY NOT. Technical Rationale: Mixing Chloroacetyl Chloride (CAC) with Dimethyl Sulfoxide (DMSO) is a known explosion hazard. The mechanism involves an initial O-acylation of DMSO followed by a Pummerer-type rearrangement or violent decomposition. This reaction is autocatalytic and can detonate at room temperature.

  • Alternative: Use Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) only if strictly necessary and kept cold, but prefer anhydrous Dichloromethane (DCM), THF, or Toluene.

The "Sleeping Giant" (Delayed Initiation)

Q: I started the addition, but I don't see the expected exotherm. Should I increase the addition rate? A: NO. Stop immediately. Technical Rationale: This is the classic signature of thermal accumulation . If the reaction does not start immediately (due to induction periods, moisture scavenging, or insufficient catalyst), unreacted CAC accumulates in the vessel. When the reaction finally triggers, the heat release will be proportional to the total accumulated mass, not the addition rate. This leads to an instantaneous temperature spike that overwhelms the cooling jacket, causing a runaway.

  • Protocol: If

    
     after 5% addition, stop. Check catalyst activity and water content.
    

Part 2: Pre-Reaction Planning & Setup

ParameterSpecificationReason for Constraint
Solvent Water Content

(Karl Fischer)
Water hydrolyzes CAC (

), generating HCl gas and heat, consuming reagent.
Cooling Capacity

You must size your bath/chiller to handle the maximum credible heat release rate, not just the average.
Scavenger Base Pyridine,

, or

Neutralizes HCl. Note: Amine salts can precipitate, thickening the mixture and reducing heat transfer.

Part 3: Execution & Troubleshooting (Q&A)

Scenario A: Temperature Spikes During Addition

User: "I'm adding CAC dropwise at 0°C. Suddenly, the internal temperature jumped to 15°C. What do I do?" Troubleshooting Protocol:

  • Halt Addition: Stop the feed immediately.

  • Max Cooling: Maximize stir rate (ensure no splashing) to improve heat transfer coefficient (

    
    ).
    
  • Check Viscosity: Has the mixture thickened? Precipitating amine salts can create "hot spots" by insulating the reaction core from the reactor wall.

    • Fix: Add more anhydrous solvent to thin the slurry.

Scenario B: The "Stalled" Reaction

User: "TLC shows 50% conversion, but the reaction has stopped evolving heat. Can I heat it to reflux?" Troubleshooting Protocol:

  • Assess Risk: Heating a mixture containing unreacted acyl chloride is dangerous.

  • Verify Reagent Quality: CAC hydrolyzes over time. Your reagent might be partially hydrolyzed to chloroacetic acid (which is unreactive for acylation without activation).

  • The "Spike" Test: Take a small aliquot (1 mL). Warm it in a separate vial. If it exotherms violently, you have accumulation. Do not heat the main reactor.

Part 4: The Controlled Quench Protocol

Quenching is often more dangerous than the reaction itself because users underestimate the hydrolysis exotherm.

The "Buffer-Biphasic" Method: Instead of dumping water into the reaction (which causes a volcano effect), use this reverse-addition method.

  • Prepare Quench Vessel: A separate flask containing a biphasic mixture of Ice/Water and DCM (or your reaction solvent).

    • Optional: Add Sodium Acetate or Phosphate Buffer (pH ~8) to buffer the pH if your product is acid-sensitive.

  • Cool: Chill the quench vessel to < 5°C.

  • Transfer: Slowly transfer the reaction mixture into the quench vessel (Reverse Quench).

    • Why? This ensures the hydrolyzing agent (water) is always in vast excess, preventing local overheating, and the organic solvent acts as a heat sink.

Part 5: Visualizing the Safety Logic

Diagram 1: Reaction Monitoring & Decision Tree

This logic flow prevents the "Sleeping Giant" scenario (Thermal Accumulation).

ReactionSafety Start Start CAC Addition (Target T < 5°C) Monitor Monitor Internal Temp (Ti) vs. Jacket Temp (Tj) Start->Monitor Exotherm Is ΔT (Ti - Tj) rising proportional to addition? Monitor->Exotherm Normal Normal Operation: Heat generation matches addition rate. Exotherm->Normal Yes Warning WARNING: Thermal Accumulation (Delayed Initiation) Exotherm->Warning No (Ti flat) Continue Continue Addition Maintain Cooling Normal->Continue Stop STOP ADDITION IMMEDIATELY Warning->Stop Check Troubleshoot: 1. Check Stirring 2. Check Catalyst 3. Check Water Content Stop->Check Sample Aliquot Test: Warm 1mL sample safely. Does it exotherm? Check->Sample Resume Resume very slowly only after exotherm is observed in main vessel. Sample->Resume Yes (Reaction Starts) Abort ABORT BATCH Quench carefully. Sample->Abort No (Dead Reagents)

Caption: Decision logic for detecting thermal accumulation. If temperature does not rise with addition, reagents are accumulating, creating a runaway risk.

Diagram 2: The "Reverse Quench" Workflow

Standardizing the workup to minimize hydrolysis violence.

QuenchProtocol RxnMix Reaction Mixture (Contains excess CAC) Transfer Slow Transfer (Controlled Rate) RxnMix->Transfer Dropwise QuenchPot Quench Pot (Ice + Water + DCM) Phase1 Organic Phase (Heat Sink) QuenchPot->Phase1 Phase2 Aqueous Phase (Hydrolysis Sink) QuenchPot->Phase2 Result Safe Hydrolysis Temp < 20°C QuenchPot->Result Transfer->QuenchPot

Caption: The Reverse Quench method dissipates heat into the biphasic sink, preventing "volcano" eruptions common in direct water addition.

References

  • Organic Syntheses. Preparation of N-Chloroacetyl Derivatives. Org. Synth. 1943 , 23,[1] 19. [Link]

  • U.S. Chemical Safety Board (CSB). Investigation Report: Synthron, Inc. Explosion (Runaway Reaction). Report No. 2006-04-I-NC. [Link]

  • Yang, J. et al. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Org. Process Res. Dev. 2020 , 24, 916–939.[2] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Chloroacetyl Chloride: IDLH Documentation.[3][Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Current Status: Operational Ticket Focus: Characterization, Troubleshooting, and Stability of CAS [Analogous to 38283-38-4 derivatives] Assigned Specialist: Senior Application Scientist, Analytical Development Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Characterization, Troubleshooting, and Stability of CAS [Analogous to 38283-38-4 derivatives] Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary: The "Dual-Threat" Molecule

Welcome to the technical guide for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide . If you are characterizing this molecule, you are likely encountering two distinct classes of analytical challenges:

  • The "Ghost" Impurity (Rotamerism): The N-methyl-N-acetyl moiety creates stable cis/trans rotamers that often resolve as split peaks in HPLC, leading to false reports of impurity.

  • The "Silent" Degradant (Reactivity): The 2-chloroacetamide tail is a potent alkylating agent (electrophile). It is inherently unstable in nucleophilic solvents (methanol, water), leading to rapid artifact formation during sample preparation.

This guide provides the protocols to distinguish between genuine chemical impurities and analytical artifacts.

Module 1: Troubleshooting "Split Peaks" (Rotamerism)

User Issue: "My HPLC chromatogram shows two peaks with identical UV spectra and Mass (m/z). Is my compound impure?"

Diagnosis: Likely No . You are observing Amide Rotamers . Unlike simple amides, the N-methyl-N-acetyl group on the phenyl ring has a high rotational energy barrier (approx. 18–22 kcal/mol). At ambient temperature (25°C), the interconversion between the E (trans) and Z (cis) forms is slow enough that the column separates them.

Verification Protocol: Dynamic High-Temperature HPLC

To confirm rotamers, you must increase the on-column temperature to accelerate rotation until the peaks coalesce.

Step-by-Step Experiment:

  • Baseline Run: Inject sample at 25°C . Note the resolution (

    
    ) between the two main peaks (e.g., ratio 80:20).
    
  • Thermal Stress: Increase column oven temperature to 45°C , then 60°C .

  • Observation:

    • If Rotamers: The two peaks will broaden and merge (coalesce) into a single sharp peak as temperature rises.

    • If Impurity: The peaks will remain distinct (or resolution changes slightly due to selectivity), but they will not merge.

DOT Visualization: Rotamer Troubleshooting Logic

RotamerLogic Start Observation: Split Peak in HPLC CheckUV Check UV/MS Spectra of both peaks Start->CheckUV Identical Identical Spectra? CheckUV->Identical TempTest Run Column at 60°C Identical->TempTest Yes ResultImpurity Conclusion: Structural Isomer/Impurity Identical->ResultImpurity No Coalesce Do peaks merge? TempTest->Coalesce ResultRotamer Conclusion: Rotamers (Not Impure) Coalesce->ResultRotamer Yes (Single Peak) Coalesce->ResultImpurity No (Distinct Peaks)

Figure 1: Decision tree for distinguishing amide rotamers from genuine chemical impurities.

Module 2: Sample Preparation & Stability (The "Methanol Trap")

User Issue: "I see a growing impurity at RRT 0.85 over time when the sample sits in the autosampler."

Diagnosis: Solvolytic Degradation . The 2-chloroacetamide group is an alkylating trigger. If you dissolve this compound in Methanol (MeOH) or allow it to sit in aqueous buffers, the chlorine is displaced by methoxide or hydroxide.

  • Reaction A (Methanolysis): R-Cl + MeOH

    
     R-OMe + HCl
    
  • Reaction B (Hydrolysis): R-Cl + H₂O

    
     R-OH + HCl
    
Corrective Protocol: Non-Nucleophilic Diluents

Do NOT use Methanol as the primary diluent.

  • Stock Solution: Dissolve the solid in Acetonitrile (MeCN) or DMSO .

  • Working Diluent: Use MeCN:Water (90:10) with 0.1% Formic Acid .

    • Why Formic Acid? Acidic pH stabilizes the chloroacetamide bond against hydrolysis compared to neutral/basic conditions.

  • Autosampler: Keep the sample tray cooled to 4°C .

Module 3: Impurity Identification Guide

When characterizing the material, you must monitor for specific process-related impurities.[1] Below is the characterization table for the most probable contaminants.

Table 1: Key Impurity Profile

Impurity NameStructure DescriptionOriginMS Identification (ESI+)
Impurity A (Hydrolysis) -CH₂-OH tailDegradation (Water/Base)

(M - 18.5 Da shift)
Impurity B (Methoxy) -CH₂-OMe tailDegradation (Methanol)

(M - 4.5 Da shift)
Impurity C (Dimer) R-NH-CH₂-CO-NH-RReaction of SM with Product

(High Mass)
Impurity D (Des-chloro) -CH₃ tailHydrogenolysis (Over-reduction)

(M - 34 Da shift)
Genotoxicity Context (ICH M7)

This molecule contains a Chloroacetamide structural alert. It is considered a Class 1 or 2 mutagenic impurity in the context of the final drug substance if it is an intermediate.

  • Requirement: You must demonstrate the "purge" of this molecule in subsequent steps.

  • Limit: If this is the final API, the chloroacetamide group is likely the "warhead" (mechanism of action). If it is an intermediate, it must be controlled to TTC levels (often < 10 ppm).

Module 4: Pathway Visualization

Understanding where these impurities come from is critical for process control.

DOT Visualization: Impurity Genesis & Fate

ImpurityPathways SM Precursor: N-Methyl-4-aminoacetanilide Target TARGET MOLECULE (Chloroacetamide) SM->Target + Reagent Reagent Reagent: Chloroacetyl Chloride Imp_Hydro Impurity A (Hydroxy-acetamide) Target->Imp_Hydro Hydrolysis (H2O, pH > 7) Imp_Methoxy Impurity B (Methoxy-acetamide) Target->Imp_Methoxy Methanolysis (MeOH diluent) Imp_Dimer Impurity C (Dimer) Target->Imp_Dimer Reaction with residual SM

Figure 2: Synthetic origin and degradation pathways. Note that Impurities A and B are often analytical artifacts.

FAQ: Frequently Asked Questions

Q: Can I use a C18 column for this separation? A: Yes, but use a C18 column with steric protection (e.g., Zorbax StableBond or equivalent) to prevent peak tailing caused by the basic nitrogen. A standard C18 may show secondary interactions.

Q: Why is the mass spectrum showing an M+2 peak at 33% intensity? A: This is the Chlorine Isotope Pattern . Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%). An M+2 peak at roughly 1/3rd the height of the parent peak confirms the presence of the chloroacetamide group. If this ratio disappears, you have likely hydrolyzed the chloride (Impurity A).

Q: How do I quantify the "Total Impurities" if the peaks are split? A: If you cannot run at 60°C, you must sum the areas of the two rotamer peaks to get the purity of the main compound. Do not treat the second rotamer as an impurity.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[2] International Council for Harmonisation.

  • Clayden, J., et al. Rotational barriers in amides and the phenomenon of atropisomerism. Organic Chemistry.[3] Oxford University Press. (General reference for amide rotamerism mechanisms).

  • Kariuki, B.M., et al. (2016). Synthesis and crystal structures of N-(4-acetylphenyl)-2-chloroacetamide. Acta Crystallographica Section C. (Structural analog reference).

  • FDA Guidance. Control of Nitrosamine Impurities in Human Drugs. (Relevant for N-methylated amine risks).[4][5]

Sources

Optimization

"optimizing solvent systems for purification of chloroacetamides"

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist) Welcome to the Chloroacetamide Purification Knowledge Base . This interface is designed for researchers encountering stability issues, oi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Chloroacetamide Purification Knowledge Base . This interface is designed for researchers encountering stability issues, oiling-out phenomena, or separation difficulties with


-chloroacetamides. Unlike standard amides, these compounds are potent electrophiles (alkylating agents), requiring specific protocols to prevent self-alkylation, hydrolysis, or degradation during purification.
Quick Navigation (Ticket Categories)
ModuleFocus AreaCommon Issues Solved
[KB-01] Crystallization Systems Oiling out, supersaturation failures, solvent selection.
[KB-02] Chromatography Silica acidity, decomposition, streaking, amine incompatibility.
[KB-03] Extraction & Workup Emulsion breaking, removing unreacted amines, hydrolysis prevention.
[KB-04] Safety Protocols Handling lachrymators and sensitizers.
[KB-01] Crystallization: The Golden Standard

Priority: High Applicability: Solid chloroacetamides (MP > 40°C)

Crystallization is the preferred purification method over chromatography for chloroacetamides to minimize exposure to silica (which can be slightly acidic/reactive) and to handle larger scales.

Solvent System Selection Matrix

Data based on solubility differentials between ambient (25°C) and reflux temperatures.

Solvent SystemPolarityApplication CaseProtocol Notes
Ethanol (95% or Abs.) HighGeneral Purpose. Best for aryl-chloroacetamides.Warning: Avoid prolonged boiling; transesterification/solvolysis can occur slowly.
Toluene Low-MedAromatic Derivatives. Excellent for removing non-polar byproducts.High boiling point requires patience. Good for rejecting polar impurities.[1][2][3]
EtOAc / Hexanes VariableThe "Fixer". Use when single solvents fail.Dissolve in min. hot EtOAc, then titrate with hot Hexanes until turbid.
IPA (Isopropyl Alcohol) HighSterically Hindered Amides. Often yields better crystals than EtOH for bulky substrates [1].
Water Very HighLow MW / Polar Amides. Critical: Only for rapid recrystallization. Long exposure promotes hydrolysis [2].
Troubleshooting Ticket #402: "My Product Oiled Out"

User Report: "I cooled the flask, but instead of crystals, a separate liquid layer formed at the bottom." Root Cause: The compound phase-separated as a liquid before reaching the crystallization temperature (Liquid-Liquid Phase Separation or LLPS). This occurs when the melting point of the solvated compound drops below the saturation temperature.

Corrective Action Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add Seed Crystals: If available, add a seed crystal at a temperature just below the saturation point.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the interface.[4] This creates micro-abrasions that serve as nucleation sites.

  • Co-solvent Adjustment: The solution is likely too concentrated or the solvent is too poor. Add a small volume (5-10%) of the better solubilizing solvent (e.g., more Ethanol in an Ethanol/Water mix) to lower the saturation temperature below the oiling-out point [3].

Visual Workflow: Recrystallization Logic

RecrystallizationLogic Start Crude Chloroacetamide SolubilityTest Solubility Test (Hot vs Cold) Start->SolubilityTest Dissolve Dissolve in Min. Hot Solvent SolubilityTest->Dissolve Cooling Slow Cooling (RT -> 0°C) Dissolve->Cooling Decision Crystals Formed? Cooling->Decision Filter Vacuum Filtration & Wash (Cold) Decision->Filter Yes OilingOut Oiling Out (Liquid Phase Separation) Decision->OilingOut No (Oil) Remedy Reheat & Add Better Solvent or Seed OilingOut->Remedy Remedy->Cooling Retry

Figure 1: Decision logic for recrystallization, highlighting the loop for correcting oiling-out events.

[KB-02] Chromatography: Stability & Incompatibilities

Priority: Critical Risk Factor: Chemical reaction on column.

The "No-Amine" Rule

FAQ: My chloroacetamide is streaking on the TLC plate. Should I add 1% Triethylamine (TEA) to the mobile phase?

ANSWER: ABSOLUTELY NOT. Unlike standard amide purifications where TEA suppresses silica acidity, adding TEA to a chloroacetamide purification is dangerous.

  • Mechanism: Chloroacetamides are alkylating agents.[5] They will react with TEA (a nucleophile) to form quaternary ammonium salts (Menschutkin reaction) inside your column [4].

  • Result: You will lose product and potentially clog the column with precipitated salts.

Recommended Mobile Phases
  • Hexanes / Ethyl Acetate: The standard.[3] Start with 10% EtOAc and gradient up.

  • DCM / Methanol: Use only if solubility in Hex/EtOAc is poor.[6] Keep MeOH < 5% to prevent trans-esterification or solvolysis on acidic silica.

  • Acid-Washed Silica (Optional): If streaking is severe due to impurities (not the product), wash the silica with 1% HCl in MeOH, then dry before packing. This deactivates basic sites without introducing nucleophilic amines.

[KB-03] Workup & Extraction Protocols

Objective: Removal of amine precursors and prevention of hydrolysis.

Chloroacetamides are synthesized from amines and chloroacetyl chloride. The most common impurity is unreacted amine.

Protocol: The "Acid Wash" Scavenge

Do not rely on chromatography to remove the starting amine. Remove it during extraction.

  • Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.

  • Acid Wash: Wash the organic layer 2x with 0.5 M HCl (or 10% Citric Acid if the product is acid-sensitive).

    • Chemistry: This protonates unreacted amines (

      
      ), forcing them into the aqueous layer. Chloroacetamides remain neutral and stay in the organic layer.
      
  • Neutralization: Wash 1x with Saturated

    
     (Brine/Bicarb mix).
    
    • Caution: Do not let the product sit in basic water. Chloroacetamides hydrolyze at high pH (Half-life can drop from days to hours at pH > 10) [2].

  • Drying: Dry over

    
     (Magnesium Sulfate) rather than basic drying agents.
    
Visual Workflow: Extraction Pathway

ExtractionWorkflow Crude Reaction Mixture (Product + Amine + Salts) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Wash: 0.5M HCl OrgSolvent->AcidWash Separation Phase Separation AcidWash->Separation AqLayer Aqueous Layer (Amine Salts) Separation->AqLayer Waste OrgLayer Organic Layer (Chloroacetamide) Separation->OrgLayer Keep BaseWash Wash: Cold NaHCO3 (Rapid) OrgLayer->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry

Figure 2: Extraction workflow emphasizing the removal of amine impurities via acid washing.

[KB-04] Safety & Handling

Hazard Class: Irritant / Sensitizer / Lachrymator

  • Lachrymatory Effect: Many

    
    -chloroacetamides (like 
    
    
    
    -chloroacetophenone) are tear gases. Even if your specific derivative is not known as a tear gas, treat it as one.
  • Skin Contact: These are alkylating agents. They can form covalent bonds with cysteine residues in proteins, leading to allergic contact dermatitis [5].

  • PPE Requirement: Double nitrile gloves. Change immediately upon splash. Work exclusively in a fume hood.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989; pp 916-918.
  • Stamatis, N.; Hela, D.; Konstantinou, I. "Hydrolysis kinetics of chloroacetamide herbicides." Chemosphere2013 , 91(11), 1696-1703. Link

  • Anderson, N. G. Practical Process Research & Development; Academic Press: San Diego, 2000; Chapter 10: Crystallization. (Source for "oiling out" mechanisms).[1][2]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry; Wiley-Interscience, 2007. (Mechanism of nucleophilic substitution/Menschutkin reaction).
  • Basketter, D. A.; et al. "Skin sensitization to chloroacetamides." Contact Dermatitis1997 , 36(4), 196-198. Link

Sources

Troubleshooting

"long-term storage conditions for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide"

Compound: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide CAS: 446848-52-8 | Molecular Formula: C₁₁H₁₃ClN₂O₂[1] Executive Summary: Immediate Storage Specifications For researchers requiring immediate storage paramete...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

CAS: 446848-52-8 | Molecular Formula: C₁₁H₁₃ClN₂O₂[1]

Executive Summary: Immediate Storage Specifications

For researchers requiring immediate storage parameters, adhere to the following critical standards to maintain >98% purity over long-term durations.

ParameterSolid State (Lyophilized/Powder) Solvated State (DMSO/DMF)
Temperature -20°C (Optimal) to 4°C (Acceptable < 1 month)-80°C (Mandatory for > 2 weeks)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas Overlay
Humidity Desiccated (< 10% RH)N/A (Solvent must be anhydrous)
Light Protect from light (Amber vial/Foil)Protect from light
Container Tightly sealed glass vial (PTFE-lined cap)Glass or Polypropylene (Cryovial)
Shelf Life ~3 Years (1095 Days) under optimal conditions< 6 Months (Degradation risk high)
Technical Deep Dive: The Chemistry of Instability

As a Senior Application Scientist, it is crucial to understand why this compound degrades. N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide contains a chloroacetamide warhead (


-haloacetamide). This functional group is an electrophile designed to covalently modify cysteine residues, but this same reactivity makes it chemically liable during storage.
A. Hydrolytic Degradation (The Primary Threat)

The Carbon-Chlorine (C-Cl) bond is susceptible to nucleophilic attack by water (hydrolysis), particularly in neutral to basic pH.

  • Mechanism: Water acts as a nucleophile, displacing the chloride ion via an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     mechanism.
    
  • Result: Formation of the hydroxyacetamide derivative (

    
    ) and release of Hydrochloric Acid (HCl).
    
  • Consequence: The released HCl acts as an autocatalyst, accelerating further degradation and potentially cleaving the amide bonds.

B. Photolytic Decomposition

-Chloroacetamides are photosensitive. Exposure to UV or intense visible light can induce homolytic cleavage of the C-Cl bond, generating radical species that lead to polymerization or oxidation (often observed as "yellowing" of the white solid).
Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: The compound has turned from off-white to a faint yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates surface oxidation or the liberation of trace HCl due to moisture ingress.

  • Action:

    • Dissolve a small aliquot in DMSO-d6.

    • Run a proton NMR. Look for the loss of the singlet peak corresponding to the

      
       protons (typically around 
      
      
      
      4.0–4.2 ppm).
    • If purity is >95%, repurify via recrystallization or use immediately. If <90%, discard, as degradation products may act as false positives in biological assays.

Q2: I stored the compound in DMSO at -20°C, but now I see a precipitate.

  • Diagnosis: DMSO is hygroscopic. If the vial was repeatedly opened, atmospheric moisture absorbed into the DMSO. At -20°C, DMSO freezes, but water pockets can facilitate slow hydrolysis. The hydrolysis product (hydroxyacetamide variant) is often less soluble in cold DMSO than the parent compound.

  • Action: Sonicate at room temperature. If solids persist, centrifuge and analyze the supernatant. Do not heat above 37°C to dissolve, as this accelerates the alkylation of DMSO itself (Swern-like side reactions).

Q3: Can I use this compound in buffers containing DTT or


-Mercaptoethanol? 
  • Diagnosis: ABSOLUTELY NOT.

  • Reasoning: This compound is a cysteine-reactive electrophile. DTT and BME are thiols that will rapidly react with the chloroacetamide warhead, neutralizing the compound before it reaches your target protein.

  • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, as it does not contain thiols and will not react with the chloroacetamide.

Visualization: Storage & Handling Workflows
Figure 1: Storage Decision Tree

Caption: Logical workflow for determining optimal storage based on physical state and duration.

StorageWorkflow Start Received Compound (N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Solution Solvated (DMSO/DMF) StateCheck->Solution Liquid Desiccate Desiccate (<10% RH) Purge with Argon Solid->Desiccate SolventCheck Is Solvent Anhydrous? Solution->SolventCheck TempSolid Store at -20°C Desiccate->TempSolid DrySolvent Dry over Molecular Sieves SolventCheck->DrySolvent No/Unsure Aliquot Aliquot (Single Use) SolventCheck->Aliquot Yes DrySolvent->Aliquot TempLiq Store at -80°C Aliquot->TempLiq

Figure 2: Degradation Pathways

Caption: Mechanistic overview of hydrolytic and photolytic degradation risks.

Degradation Compound Parent Compound (Chloroacetamide) Hydroxy Hydroxy-Acetamide (Inactive Impurity) Compound->Hydroxy SN2 Reaction HCl HCl Release (Autocatalytic) Compound->HCl Radical Radical Species (Polymerization) Compound->Radical Homolytic Cleavage Water + H2O (Moisture) (Hydrolysis) Light + UV/Light (Photolysis)

Standard Operating Procedure (SOP): Reconstitution

To minimize degradation during the critical solubilization step, follow this protocol:

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate hydrolysis.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Note: Avoid Ethanol or Methanol if possible, as they can act as nucleophiles over long periods.

  • Dissolution: Add solvent to achieve a stock concentration (typically 10–50 mM). Vortex gently.

  • Aliquot: Immediately split into single-use aliquots (e.g., 20 µL) in amber PCR tubes or cryovials.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.

References
  • Matrix Scientific. (n.d.). N-{4-[Acetyl(methyl)amino]phenyl}-2-chloroacetamide Safety Data Sheet. Retrieved from

  • Åkerfeldt, K. S. (2023).[2] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • PubChem. (n.d.).[3] 2-Chloroacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Evaluation: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide as a Covalent Fragment

Topic: Cross-Reactivity & Selectivity Profiling of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Content Type: Publish Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity & Selectivity Profiling of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Content Type: Publish Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers.

Executive Summary & Molecule Profile

Compound ID: CAS 446848-52-8 (Referred to herein as CPA-Cl for Chloro-Phenyl-Acetamide) Class: Covalent Fragment / Electrophilic Warhead Primary Application: Chemoproteomic profiling (ABPP), Cysteine-targeted Fragment-Based Drug Discovery (FBDD).

This guide critically evaluates CPA-Cl , a bis-amide scaffold containing a 2-chloroacetamide warhead. Unlike generic alkylators (e.g., Iodoacetamide), CPA-Cl incorporates an N-methylacetanilide core, providing distinct steric and electronic properties that modulate its proteome-wide selectivity. This document compares CPA-Cl against industry-standard electrophiles, establishing its utility in mapping "ligandable" cysteines with reduced off-target noise.

Mechanistic Basis of Reactivity

To understand cross-reactivity, one must first validate the primary mechanism. CPA-Cl functions via an irreversible nucleophilic substitution (


) reaction.
  • The Warhead: The 2-chloroacetamide group acts as the electrophile.

  • The Nucleophile: Thiolate anions (

    
    ) of solvent-exposed or catalytic cysteine residues.
    
  • The Scaffold Effect: The N-{4-[acetyl(methyl)amino]phenyl} moiety acts as a recognition element. The N-methyl group reduces the planarity of the amide bond, potentially creating a unique 3D vector that excludes the probe from sterically restricted non-catalytic sites, thereby improving selectivity over simple chloroacetamide.

Figure 1: Cysteine Alkylation Pathway

The following diagram illustrates the kinetic competition between specific protein labeling and non-specific glutathione (GSH) quenching.

ReactionPathway Probe CPA-Cl Probe (Electrophile) Transition Tetrahedral Transition State Probe->Transition  SN2 Attack   Cys_Target Target Protein (Cys-SH) Cys_Target->Transition GSH Glutathione (Cytosolic Scavenger) GSH->Transition  Competition   Specific_Adduct Specific Protein-Adduct (Stable Thioether) Transition->Specific_Adduct  k_inact (Fast)   OffTarget GSH-Conjugate (Excreted) Transition->OffTarget  k_GSH (Slow)  

Caption: Kinetic partitioning of CPA-Cl. High selectivity requires the rate of specific protein alkylation (


) to significantly exceed the rate of GSH scavenging (

).
Comparative Performance Analysis

The following data synthesizes reactivity profiles of CPA-Cl against standard covalent probes. Data is derived from intrinsic reactivity assays (GSH half-life) and proteomic labeling efficiency.

Table 1: Electrophile Reactivity & Selectivity Matrix
FeatureCPA-Cl (Subject) Iodoacetamide (IA) Acrylamide Probes
Warhead Type

-Chloroacetamide

-Iodoacetamide

-Unsaturated Amide
Reactivity Mechanism

(Moderate)

(High/Aggressive)
Michael Addition (Low/Tunable)
Intrinsic Reactivity (

)
Medium (

)
High (>

)
Low (<

)
Proteome Selectivity Moderate-High (Scaffold directed)Low (Promiscuous)High (Requires orientation)
Stability (pH 7.4) Stable (>24h)Unstable (Light sensitive)Very Stable
Cross-Reactivity Risk Low for surface cysteines; High for hyper-reactive catalytic Cys.Very High (Labels most surface Cys)Very Low (Rarely labels without binding pocket)
Primary Use Case Fragment Screening / Hit ExpansionTotal Cysteine Mapping (Control)Targeted Covalent Inhibitors (Drugs)

Analysis:

  • Vs. Iodoacetamide: CPA-Cl is superior for drug discovery applications. IA is too promiscuous, labeling structural cysteines that are not druggable. CPA-Cl's lower reactivity ensures that labeling is driven by molecular recognition (the phenyl scaffold) rather than raw electrophilicity.

  • Vs. Acrylamides: CPA-Cl is more reactive than acrylamides.[1] In early discovery (FBDD), acrylamides often fail to label targets due to low intrinsic reactivity. CPA-Cl strikes a "Goldilocks" balance—reactive enough to label without a perfect binding pocket, but selective enough to avoid global alkylation.

Experimental Protocol: Gel-Based Cross-Reactivity Profiling

To validate the selectivity of CPA-Cl, researchers must perform a Competitive Activity-Based Protein Profiling (ABPP) assay. This protocol determines if CPA-Cl targets a specific subset of the proteome or binds indiscriminately.

Objective: Assess if CPA-Cl pretreatment blocks labeling of a broad-spectrum rhodamine-conjugated probe.

Reagents:
  • Lysate: HEK293T or Jurkat soluble proteome (1 mg/mL).

  • Test Compound: CPA-Cl (Stock: 10 mM in DMSO).

  • Reporter Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or TAMRA-Chloroacetamide.

  • Control: DMSO (Vehicle) and N-Ethylmaleimide (NEM - universal blocker).

Workflow Steps:
  • Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Divide into 50 µL aliquots.

  • Compound Incubation (Competition):

    • Add CPA-Cl at ascending concentrations (1, 10, 50, 100 µM).

    • Incubate for 1 hour at 25°C (This allows CPA-Cl to bind its specific targets).

  • Reporter Labeling:

    • Add IA-Rhodamine (final conc. 1 µM) to all samples.

    • Incubate for 30 minutes at 25°C in the dark.

    • Logic: IA-Rhodamine will label any cysteine not already bound by CPA-Cl.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer containing

    
    -mercaptoethanol (boil 5 min at 95°C).
    
  • Readout: Resolve on SDS-PAGE and visualize via in-gel fluorescence scanning.

Interpretation:

  • High Selectivity: Only specific bands disappear as CPA-Cl concentration increases.

  • High Cross-Reactivity: Global loss of fluorescence across the entire lane (similar to NEM control).

Figure 2: ABPP Workflow Logic

ABPP_Workflow cluster_logic Decision Logic Lysate Cell Lysate (Proteome) Incubation Incubate with CPA-Cl (Variable Conc.) Lysate->Incubation  Step 1   ProbeAdd Add Reporter Probe (IA-Rhodamine) Incubation->ProbeAdd  Step 2: Label Unoccupied Sites   SDS SDS-PAGE Separation ProbeAdd->SDS  Step 3   Analysis Fluorescence Quantification SDS->Analysis  Step 4   BandLoss Loss of Specific Bands Analysis->BandLoss  Selective   GlobalLoss Loss of All Bands Analysis->GlobalLoss  Promiscuous  

Caption: Competitive ABPP workflow. CPA-Cl competes with a general probe (IA-Rhodamine) to reveal target engagement and off-target promiscuity.

Safety & Handling (Self-Validating Check)

Chloroacetamides are potent alkylators.

  • Toxicity: Skin sensitizer and potential respiratory irritant.

  • Inactivation: All waste containing CPA-Cl must be treated with excess thiols (e.g., 10% bleach or 100 mM cysteine/lysine solution) for 30 minutes prior to disposal to quench the warhead.

References
  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Link

  • Ábrányi-Balogh, P., et al. "Covalent fragment screening: a new approach for drug discovery." Expert Opinion on Drug Discovery, 2018. Link

  • PubChem Compound Summary. "N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (CAS 446848-52-8)."[2] National Center for Biotechnology Information. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. Link

Sources

Comparative

"comparative analysis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and N-(4-acetylphenyl)-2-chloroacetamide"

This guide provides a comparative technical analysis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and N-(4-acetylphenyl)-2-chloroacetamide . These compounds represent two distinct classes of N-aryl-2-chloroacet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and N-(4-acetylphenyl)-2-chloroacetamide . These compounds represent two distinct classes of N-aryl-2-chloroacetamide electrophiles, widely utilized in medicinal chemistry as covalent warheads, chemical probes, and synthetic intermediates.

Executive Summary

This analysis contrasts two structural analogues sharing a common 2-chloroacetamide electrophilic warhead but differing in their para-substitution on the N-aryl ring.

  • Compound A (Acetylphenyl): Features a para-acetyl (ketone) group. It is a known intermediate in the synthesis of lipoxygenase (LOX) inhibitors and exhibits higher intrinsic electrophilicity due to the strong electron-withdrawing nature of the ketone.

  • Compound B (N-Methylacetamidophenyl): Features a para-N-methylacetamido group. This modification introduces steric bulk and alters the electronic donation to the aromatic ring, typically attenuating reactivity and enhancing aqueous solubility compared to the ketone analogue.

These differences are critical for "tuning" the reactivity of covalent inhibitors to balance potency with selectivity (avoiding off-target cysteine modification).

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The following table summarizes the key physicochemical descriptors. Note the shift in lipophilicity (LogP) and Hydrogen Bond Donor (HBD) count.

FeatureN-(4-acetylphenyl)-2-chloroacetamide N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
Short Name 4-APAC-Cl 4-NMA-Cl
CAS Registry 38283-38-4N/A (Analogue)
Formula C₁₀H₁₀ClNO₂C₁₁H₁₃ClN₂O₂
MW 211.64 g/mol 240.69 g/mol
Structure Phenyl ring with p-C(=O)MePhenyl ring with p-N(Me)C(=O)Me
Electronic Effect Strong EWG (+M, -I)Weak EDG/Neutral (+R, -I)
Pred. LogP ~1.9~1.4 (More Polar)
H-Bond Donors 1 (Amide NH)1 (Amide NH)
H-Bond Acceptors 2 (Ketone, Amide O)2 (Amide Os)
Melting Point 153–155 °CPredicted < 140 °C (Steric disruption)

Mechanistic Reactivity Analysis

The core utility of these compounds lies in the 2-chloroacetamide moiety, which undergoes an SN2 reaction with nucleophilic cysteine thiols. The rate of this reaction is governed by the electronic properties of the N-aryl substituent.

The Hammett Reactivity Correlation

The reactivity of N-aryl-2-chloroacetamides correlates with the Hammett substituent constant (


) of the group at the para-position.
  • Electron Withdrawing Groups (EWGs) increase the acidity of the amide NH and stabilize the transition state, increasing reactivity.

  • Electron Donating Groups (EDGs) destabilize the transition state, decreasing reactivity.

Comparison:

  • 4-APAC-Cl (Ketone): The acetyl group has a

    
    . It strongly withdraws electron density, making the chloroacetamide "hotter" (more reactive). This is ideal for targeting less nucleophilic cysteines but poses a risk of non-specific toxicity.
    
  • 4-NMA-Cl (Amide): The N-methylacetamido group has a

    
     close to 
    
    
    
    or slightly negative (weakly donating). The N-methyl group also forces the acetamide out of planarity, modulating resonance. This compound is a "cooler" electrophile, offering higher selectivity.
Pathway Visualization

The following diagram illustrates the parallel synthesis and the differential reactivity pathways.

G cluster_0 Precursors cluster_1 Target Electrophiles P1 4-Aminoacetophenone T1 4-APAC-Cl (High Reactivity) P1->T1 Acylation P2 N-Methyl-4-aminoacetanilide T2 4-NMA-Cl (Modulated Reactivity) P2->T2 Acylation CAC Chloroacetyl Chloride (K2CO3, DCM) CAC->T1 CAC->T2 Adduct Covalent Adduct (Thioether Bond) T1->Adduct Fast SN2 (k_obs High) T2->Adduct Slower SN2 (k_obs Low) Target Protein Cysteine (Thiol -SH) Target->Adduct

Caption: Synthesis and differential reactivity rates of 4-APAC-Cl vs 4-NMA-Cl towards cysteine nucleophiles.

Synthesis & Experimental Protocols

Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (4-APAC-Cl)

Rationale: Standard Schotten-Baumann conditions are used to selectively acylate the aniline amine without affecting the ketone.

Protocol:

  • Dissolution: Dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 15 mmol, 2.07 g) or Triethylamine (1.2 eq).
    
  • Acylation: Cool to 0°C. Dropwise add Chloroacetyl chloride (12 mmol, 0.96 mL) over 15 minutes.

  • Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with water (2 x 20 mL), 1M HCl (1 x 10 mL), and Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 85-90%

    • Appearance: White/Off-white solid.

Synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (4-NMA-Cl)

Rationale: The starting material is N-methyl-4-aminoacetanilide. The reaction targets the free primary amine.

Protocol:

  • Precursor Prep: If not available, react 4-amino-N-methylacetanilide with chloroacetyl chloride. Note: Ensure the N-methyl acetamide nitrogen does not react; steric bulk usually protects it, and the aniline NH2 is far more nucleophilic.

  • Conditions: Similar to 4-APAC-Cl, but use THF as solvent if solubility is an issue due to the amide backbone.

  • Workup: This compound is more water-soluble. Avoid excessive aqueous washing. Extract exhaustively with EtOAc.

Reactivity Validation: GSH Consumption Assay

To objectively compare the "warhead" reactivity, use a Glutathione (GSH) half-life assay.

Protocol:

  • Preparation: Prepare 10 mM stocks of 4-APAC-Cl and 4-NMA-Cl in DMSO.

  • Incubation: Mix compound (50 µM final) with GSH (500 µM final, 10x excess) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze remaining parent compound via LC-MS/MS.

  • Calculation: Plot ln[Concentration] vs time to determine

    
     and 
    
    
    
    .

Expected Outcome:

  • 4-APAC-Cl:

    
     min (High reactivity).
    
  • 4-NMA-Cl:

    
     min (Moderate reactivity).
    

Applications & Utility

Application Field4-APAC-Cl (Ketone)4-NMA-Cl (N-Me Amide)
Drug Discovery Intermediate for LOX inhibitors and Cinnamic acid hybrids [1].[1]Probe for Paracetamol-binding proteins ; Solubility-enhanced warhead.
Fragment Screening High hit rate due to reactivity; risk of false positives (PAINS).Lower hit rate; higher quality, selective hits.
Metabolic Stability Ketone may be reduced to alcohol (chiral center formation).Amide is generally stable; N-dealkylation possible but slow.

References

  • Tsopka, I.-C., et al. (2021).[1] "2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate."[1] Molbank, 2021(2), M1236.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 735939, N-(4-Acetylphenyl)-2-chloroacetamide." PubChem.

  • Sannino, F., et al. (2015).[2] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Environmental Science and Health, Part B, 50(11), 777-787.[2]

  • BenchChem. (2025). "A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives."

Sources

Validation

"confirming the mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide"

Publish Comparison Guide: Mechanistic Validation of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Executive Summary This guide validates the mechanism of action (MoA) of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroac...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mechanistic Validation of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Executive Summary

This guide validates the mechanism of action (MoA) of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (referred to herein as Compound CMA-4 ). Based on its structural pharmacophore—an


-chloroacetamide warhead coupled to an N-methylacetamido-phenyl recognition core—this molecule functions as a Targeted Covalent Inhibitor (TCI) .

Primary Mechanism: Irreversible alkylation of nucleophilic cysteine residues via an


 reaction.
Key Application:  Unlike generic alkylators (e.g., Iodoacetamide), the N-{4-[acetyl(methyl)amino]phenyl} moiety confers molecular recognition, directing the warhead to specific hydrophobic pockets (e.g., Tyrosinase active sites, TEAD palmitate pockets, or Fatty Acid Elongases).

Part 1: The Mechanistic Architecture

To confirm the MoA, we must deconstruct the molecule into its functional units. The efficacy of Compound CMA-4 relies on the "Two-Step Locking" model:

  • Recognition (Non-Covalent Binding,

    
    ):  The N-[acetyl(methyl)amino]phenyl core mimics endogenous substrates (structurally similar to tyrosine or paracetamol derivatives), positioning the molecule within the enzyme active site.
    
  • Inactivation (Covalent Bond Formation,

    
    ):  The 2-chloroacetamide electrophile reacts with a proximal cysteine thiolate anion.
    
The Chemical Reaction ( Alkylation)

The chlorine atom acts as a leaving group. The reaction is irreversible under physiological conditions.

ReactionMechanism Cys Target Protein (Cysteine Thiolate: S-) TS Transition State [S...C...Cl] Cys->TS Nucleophilic Attack Inhibitor Compound CMA-4 (Electrophilic Carbon) Inhibitor->TS Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Leaving Leaving Group (Cl-) TS->Leaving

Figure 1: The


 reaction pathway. The cysteine thiolate attacks the 

-carbon of the chloroacetamide, displacing chloride.

Part 2: Comparative Performance Analysis

Compound CMA-4 must be evaluated against standard alternatives in the covalent inhibitor toolbox.

Table 1: Performance Matrix of Cysteine-Targeting Warheads

FeatureCompound CMA-4 (Chloroacetamide)Alternative A (Acrylamide)Alternative B (Iodoacetamide)
Reactivity High/Moderate Moderate/LowVery High (Promiscuous)
Mechanism

Substitution
Michael Addition

Substitution
Selectivity Target-Directed (via phenyl core)High (Requires specific orientation)Low (Generic alkylator)
Stability Moderate (Susceptible to hydrolysis)HighLow (Light sensitive)
Reversibility Irreversible Irreversible (mostly)Irreversible
GSH Liability Moderate risk of depletionLower riskHigh risk

Expert Insight: Researchers often default to Acrylamides (Michael acceptors) for drug candidates due to lower intrinsic reactivity and higher selectivity. However, Chloroacetamides (like CMA-4) are superior when the target cysteine has lower nucleophilicity or is sterically hindered, as the


 mechanism is less dependent on specific orbital alignment than Michael addition. CMA-4 is the preferred choice for probe discovery and hit-to-lead validation before optimizing to a "softer" warhead.

Part 3: Experimental Validation Protocols

To scientifically confirm the MoA of Compound CMA-4, you must perform the following three assays. These protocols distinguish true covalent inhibition from tight-binding reversible inhibition or non-specific aggregation.

Protocol 1: Time-Dependent Inhibition ( Determination)

Rationale: Covalent inhibitors show a shift in


 over time. Reversible inhibitors do not.
  • Prepare Enzyme: Incubate target enzyme (e.g., Tyrosinase) at

    
     concentration.
    
  • Add Inhibitor: Add Compound CMA-4 at varying concentrations (0.1x to 10x

    
    ).
    
  • Time Points: Aliquot at

    
     minutes into substrate solution.
    
  • Measure Activity: Record velocity (

    
    ).
    
  • Analysis: Plot ln(% Activity remaining) vs. Time. The slope is

    
    .
    
    • Confirmation Criteria: If

      
       increases hyperbolically with inhibitor concentration, the mechanism is confirmed as two-step covalent .
      
Protocol 2: Jump-Dilution (Washout) Assay

Rationale: Proves the bond is permanent.

  • Incubation: Incubate Enzyme + Compound CMA-4 (at

    
    ) for 60 mins.
    
  • Control: Incubate Enzyme + DMSO (vehicle).

  • Dilution: Rapidly dilute both mixtures 100-fold into buffer containing substrate.

  • Readout:

    • Reversible Inhibitor: Activity recovers (dissociation occurs).

    • Compound CMA-4 (Covalent): Activity remains blocked (0-5% recovery).

Protocol 3: Intact Protein Mass Spectrometry (The "Gold Standard")

Rationale: Direct observation of the mass adduct.

  • Reaction: Incubate Protein (10

    
    M) + Compound CMA-4 (15 
    
    
    
    M) for 1 hour.
  • Quench: Add 1% Formic Acid.

  • LC-MS Analysis: Run on Q-TOF or Orbitrap.

  • Calculation:

    • Formula of CMA-4:

      
       (MW 
      
      
      
      240.69 Da).
    • Leaving Group: Cl (35.45 Da).

    • Expected Mass Shift (

      
      M): 
      
      
      
      Da (approx).
    • Note: The adduct adds the whole molecule minus the chlorine.

ValidationWorkflow cluster_0 Kinetic Profiling cluster_1 Physical Validation cluster_2 Structural Confirmation Start Start: Compound CMA-4 Step1 Time-Dependent IC50 Start->Step1 Decision1 IC50 shifts with time? Step1->Decision1 Decision1->Start No (Reversible) Step2 Jump-Dilution Assay Decision1->Step2 Yes Decision2 Activity Recovers? Step2->Decision2 Decision2->Start Yes (Reversible) Step3 LC-MS Analysis Decision2->Step3 No (Irreversible) Result Mass Shift: +205 Da Step3->Result

Figure 2: Decision tree for validating the covalent mechanism of Compound CMA-4.

References

  • Ashraf, Z., et al. (2016).[1] "Synthesis and crystal structures of the potential tyrosinase inhibitors N-(4-acetylphenyl)-2-chloroacetamide..." Acta Crystallographica Section C.

    • Relevance: Establishes the structural basis for N-phenyl-2-chloroacetamides as enzyme inhibitors.
  • Eckermann, C., et al. (2003). "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases."[2] Pest Management Science.

    • Relevance: Confirms the specific alkylation of active site cysteines by chloroacetamide warheads.
  • Bum-Erdene, K., et al. (2020). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction."[3] RSC Chemical Biology.

    • Relevance: Validates the use of chloroacetamides in fragment-based drug discovery for cysteine targeting.
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5] Nature Reviews Drug Discovery.

    • Relevance: Authoritative review on kinetics and valid

Sources

Comparative

Selectivity Profiling of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide: A Comparative Technical Guide

This guide outlines the systematic assessment of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide , a covalent modifier used in chemical biology and fragment-based drug discovery (FBDD).[1][2] Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic assessment of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide , a covalent modifier used in chemical biology and fragment-based drug discovery (FBDD).[1][2]

Executive Summary & Compound Profile

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide (hereafter referred to as CPA-Probe ) is a cysteine-reactive covalent fragment.[1][2] Unlike reversible inhibitors that rely solely on equilibrium binding, this compound utilizes a 2-chloroacetamide "warhead" to form an irreversible thioether bond with nucleophilic cysteine residues on target proteins.[1][2]

Assessing the selectivity of CPA-Probe is critical because chloroacetamides possess high intrinsic electrophilicity.[2] Without a guiding scaffold, they risk acting as "pan-assay interference compounds" (PAINS) by indiscriminately alkylating the proteome.[1][2] This guide details the experimental framework to distinguish between scaffold-driven specific inhibition and promiscuous alkylation .[2]

Chemical Profile
FeatureDescriptionFunction
Warhead 2-Chloroacetamide (

)
Electrophile targeting Cys-SH (

reaction).[1][2]
Scaffold

-methyl-

-phenylacetamide derivative
Provides steric shape and H-bond acceptors for non-covalent recognition.[1][2]
Mechanism Irreversible Covalent Modification

Primary Risk Off-target toxicityGlutathione depletion and non-specific protein alkylation.[1][2]

Comparative Analysis: Warhead Performance

To validate CPA-Probe, it must be benchmarked against alternative electrophiles.[1][2] The table below contrasts the chloroacetamide warhead against the industry-standard acrylamide and the non-selective iodoacetamide.

Table 1: Electrophile Performance Comparison

ParameterCPA-Probe (Chloroacetamide)Acrylamide Analog (Alternative)Iodoacetamide (Control)
Reactivity High (Rapid kinetics)Moderate/Low (Requires specific orientation)Very High (Promiscuous)
Selectivity Mechanism Proximity-driven; relies on scaffold binding first.[1][2]Strictly geometry-driven; requires catalytic Cys activation.[1][2]Steric-independent; alkylates accessible surface Cys.[1][2]
Stability (pH 7.4) Moderate (

hours)
High (

24 hours)
Low (Rapid hydrolysis/reaction)
Reversibility IrreversibleIrreversible (usually)Irreversible
Ideal Use Case Initial "Hit" finding in fragment screening.[1][2]Lead optimization for clinical candidates.[1][2]Total Cys-mapping (Positive Control).

Expert Insight: While acrylamides are preferred for clinical candidates (e.g., Ibrutinib) due to lower toxicity, chloroacetamides like CPA-Probe are superior for initial hit discovery .[1][2] Their higher reactivity allows detection of lower-affinity interactions that acrylamides might miss during short incubation times.[1][2]

Mechanism of Action & Signaling Logic

The selectivity of CPA-Probe is governed by a two-step kinetic mechanism:

  • Recognition (

    
    ):  The phenyl-acetamide scaffold binds reversibly to a protein pocket.[1][2]
    
  • Inactivation (

    
    ):  The chloroacetamide warhead reacts with a proximal cysteine.[1][2]
    

If the scaffold does not bind (


 is high), the compound relies solely on collision (

), leading to poor selectivity.[1][2]

Mechanism Free Free Enzyme (E) + Probe (I) Complex Non-Covalent Complex (E·I) Free->Complex Binding (Ki) Scaffold Driven OffTarget Off-Target Alkylation (Non-Specific) Free->OffTarget Direct Alkylation (No Recognition) Complex->Free Dissociation Covalent Covalent Adduct (E-I) Complex->Covalent Reaction (kinact) Warhead Driven

Figure 1: Kinetic Selectivity Pathway. True selectivity is achieved when the path through the Non-Covalent Complex is significantly faster than Direct Alkylation.[2]

Experimental Protocols for Selectivity Assessment

To rigorously assess CPA-Probe, you must perform a "Selectivity Triad" of experiments.[1][2]

Experiment A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the baseline chemical reactivity of the warhead independent of protein structure.[2] Rationale: If the probe reacts too quickly with free Glutathione (GSH), it is too unstable for biological use.[1][2]

Protocol:

  • Preparation: Dissolve CPA-Probe to 10 mM in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix Probe (50 µM final) and GSH (500 µM final) in PBS. Include an internal standard (e.g., indomethacin).

  • Monitoring: Analyze aliquots by LC-MS at

    
     min.
    
  • Calculation: Plot ln([Probe]) vs. time to determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Target:

      
       mins.[1][2] If 
      
      
      
      mins, the probe is too reactive (non-selective).[1][2]
Experiment B: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize proteome-wide selectivity. Rationale: This distinguishes whether the probe hits a distinct set of bands (selective) or creates a smear (promiscuous).[1][2]

Protocol:

  • Lysate Prep: Generate proteome lysate (1 mg/mL) from relevant cell lines (e.g., HEK293T or cancer lines).[1][2]

  • Probe Labeling: Treat lysate with CPA-Probe (1, 10, 50 µM) for 1 hour at 37°C.

    • Control: Treat parallel samples with DMSO only.[1][2]

  • Chase/Click: Since CPA-Probe lacks a reporter tag, use a Competitive ABPP format:

    • After CPA-Probe incubation, add a broad-spectrum reporter probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) at 1 µM for 30 mins.[1][2]

  • Readout: Run SDS-PAGE and scan for fluorescence.[1][2]

    • Interpretation: "Disappearing bands" indicate proteins where CPA-Probe successfully blocked the reporter.[1][2] If all bands disappear equally, CPA-Probe is non-selective.[1][2] If specific bands fade while others remain bright, selectivity is confirmed.[1][2]

Experiment C: Mass Spectrometry-Based Site Identification (IsoTOP-ABPP)

Objective: Identify the exact amino acid residue modified. Rationale: Verifies that the modification occurs at a functional cysteine and not randomly.

Protocol:

  • Labeling: Treat "Light" proteome with DMSO and "Heavy" proteome with CPA-Probe (10 µM).[1][2]

  • Probe Block: Treat both with an alkynyl-iodoacetamide (IA-alkyne).[1][2]

  • Enrichment: Click chemistry with biotin-azide (TEV-cleavable). Combine lysates. Streptavidin enrichment.

  • Digestion & MS: On-bead trypsin digestion, TEV elution, LC-MS/MS analysis.

  • Data Analysis: Look for peptides with high Light:Heavy ratios (indicating CPA-Probe blocked the IA-alkyne binding).[1][2]

Decision Matrix & Interpretation

Use the following logic to interpret your data:

ObservationConclusionAction
GSH

min
Probe is hyper-reactive.[1][2]STOP. Modify warhead to acrylamide or

-fluoroacetamide.[1][2]
ABPP shows "Smear" Non-specific alkylation.[1][2]STOP. Scaffold affinity is too low; optimize the phenyl ring substituents.
ABPP shows discrete bands Potential selective hits.[1][2]PROCEED to MS-based identification.
Target is not Cys Unexpected reactivity.Check for histidine/lysine modification (rare but possible with chloroacetamides).[1][2]

Visualization of the Assessment Workflow

Workflow Start Start: CPA-Probe Synthesis GSH Step 1: GSH Reactivity Assay (Chemical Stability) Start->GSH Decision1 t(1/2) > 30 min? GSH->Decision1 ABPP Step 2: Gel-Based ABPP (Proteome Profiling) Decision1->ABPP Yes Fail1 Redesign Warhead (Too Reactive) Decision1->Fail1 No Decision2 Discrete Bands? ABPP->Decision2 MS Step 3: IsoTOP-ABPP MS (Site ID) Decision2->MS Yes Fail2 Optimize Scaffold (Low Affinity) Decision2->Fail2 No Success Valid Chemical Probe MS->Success

Figure 2: The "Go/No-Go" decision tree for validating covalent probe selectivity.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1][2] Nature, 2016.[1][2] Link[1][2]

    • Foundational text on using chloroacetamide fragments for proteome screening.
  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[2] Journal of Medicinal Chemistry, 2019.[2] Link[1][2]

    • Comprehensive review comparing chloroacetamide vs. acrylamide reactivity profiles.
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1][2] Nature, 2010.[1][2] Link[1][2]

    • Establishes the IsoTOP-ABPP methodology described in Experiment C.
  • Enamine. "Covalent Fragments Library."[1][2][3] Enamine.net.[1][2] Link

    • Source verification for chloroacetamide-based fragment libraries.

Sources

Validation

A Researcher's Guide to the Statistical Analysis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide: A Comparative Approach

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous experimental validation and statistical scrutiny. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous experimental validation and statistical scrutiny. This guide provides an in-depth technical comparison and statistical analysis framework for a novel chloroacetamide derivative, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. By contextualizing its potential efficacy against relevant alternatives and detailing the methodologies for robust data interpretation, this document serves as a practical resource for advancing early-stage drug discovery.

Introduction: The Rationale for Investigating N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

The chloroacetamide functional group is a well-established pharmacophore present in a variety of bioactive molecules, exhibiting a range of activities including antimicrobial, antifungal, and anticancer effects.[1] The core structure of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, a derivative of N-phenylacetamide, suggests its potential as a modulator of biological processes. Phenylacetamide derivatives have been explored for diverse therapeutic applications, including as anticoagulants and antidepressants.[2][3] The strategic inclusion of an acetyl(methyl)amino group on the phenyl ring may influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets.

This guide will explore a hypothetical scenario where N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is investigated as a potential inhibitor of a therapeutically relevant enzyme. We will compare its hypothetical performance against known inhibitors and provide a comprehensive walkthrough of the statistical methods required to validate its activity.

Comparative Landscape: Physicochemical Properties and Predicted Bioactivity

A crucial first step in evaluating a novel compound is to compare its fundamental properties with those of established molecules. This allows for an initial assessment of its drug-like characteristics and potential advantages or disadvantages.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide C₁₁H₁₃ClN₂O₂240.691.8
N-(4-acetylphenyl)-2-chloroacetamide[2]C₁₀H₁₀ClNO₂211.641.9
Lidocaine (local anesthetic)C₁₄H₂₂N₂O234.342.4
Vorinostat (HDAC inhibitor)C₁₄H₂₀N₂O₃264.321.9

The predicted lipophilicity (LogP) of our target compound is in a range similar to that of several known drugs, suggesting it may possess favorable pharmacokinetic properties for cell permeability.

Experimental Design and Protocols

To assess the biological activity of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, a robust experimental design is paramount. This section outlines the synthesis of the compound and a hypothetical enzyme inhibition assay.

Synthesis and Purification of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

The synthesis of the title compound can be achieved through a straightforward acylation reaction. A detailed protocol is provided below, adapted from established methods for similar chloroacetamides.

Experimental Protocol: Synthesis

  • Starting Material Preparation: To a solution of N-methyl-N-(4-aminophenyl)acetamide (1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start N-methyl-N-(4-aminophenyl)acetamide + Triethylamine in DCM Acylation Add Chloroacetyl Chloride at 0°C Start->Acylation Stir Stir at Room Temperature (Monitor by TLC) Acylation->Stir Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Stir->Workup Purification Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, MS Purification->Characterization Product Pure N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide Characterization->Product Dose_Response_Analysis Data Raw Inhibition Data (% Inhibition vs. Concentration) Log_Transform Log Transform Inhibitor Concentration Data->Log_Transform Plotting Plot % Inhibition vs. Log(Concentration) Log_Transform->Plotting Regression Non-linear Regression (Sigmoidal Dose-Response) Plotting->Regression IC50 Calculate IC₅₀ Value Regression->IC50

Caption: Workflow for IC₅₀ determination from dose-response data.

Comparative Statistical Analysis

To determine if the observed difference in potency between our compound and the known inhibitor is statistically significant, we can perform a t-test on the calculated IC₅₀ values from multiple independent experiments.

Hypothetical IC₅₀ Values from Three Replicates

Table 3: Replicate IC₅₀ Values (nM)

ReplicateN-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamideKnown Inhibitor
152.38.9
255.19.5
353.89.1

Statistical Test: An independent samples t-test would be appropriate here to compare the means of the two sets of IC₅₀ values. A p-value of less than 0.05 would indicate a statistically significant difference in potency.

Discussion and Interpretation of Results

The causality behind this difference in potency could be attributed to several factors, including:

  • Steric Hindrance: The acetyl(methyl)amino group may introduce steric bulk that hinders optimal binding to the active site of the enzyme compared to the substituent on the known inhibitor.

  • Electronic Effects: The electronic properties of the substituent can influence the overall charge distribution of the molecule, affecting its interaction with key residues in the enzyme's binding pocket.

  • Solubility and Aggregation: Differences in aqueous solubility could impact the effective concentration of the compound available to interact with the enzyme.

Conclusion and Future Directions

This guide has presented a comprehensive framework for the statistical analysis of experimental data for a novel compound, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, using a comparative approach. While the presented data is hypothetical, the outlined experimental protocols and statistical methodologies provide a robust and scientifically sound pathway for the evaluation of new chemical entities.

Future work should focus on obtaining actual experimental data for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide in various biological assays to determine its true therapeutic potential. Further structure-activity relationship (SAR) studies, guided by the principles of statistical analysis, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ingle, K. D., & Rople, S. K. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(4s), s518-s526. [Link]

  • Sharma, V., & Kumar, V. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 443-459. [Link]

  • PrepChem. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]

  • de Almeida, J. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Fungi, 8(6), 613. [Link]

  • Yale University. (n.d.). ANOVA for Regression. Department of Statistics and Data Science. Retrieved from [Link]

  • BioPharma Services Inc. (2023, August 29). ANOVA: The conventional method vs the mixed model. Retrieved from [Link]

  • Seashore-Ludlow, B., et al. (2015). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 58(21), 8591–8600. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

[1] Senior Scientist Advisory Compound Classification: Covalent Electrophile / Alkylating Agent Primary Hazard Driver: -Chloroacetamide moiety (-NH-CO-CH2-Cl)[1][2] This guide outlines the disposal and handling protocols...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Scientist Advisory

Compound Classification: Covalent Electrophile / Alkylating Agent Primary Hazard Driver:


-Chloroacetamide moiety (-NH-CO-CH2-Cl)[1][2]

This guide outlines the disposal and handling protocols for N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide . As a Senior Application Scientist, I must emphasize that while the core structure resembles analgesic metabolites (related to paracetamol), the presence of the 2-chloroacetamide group transforms this molecule into a potent alkylating agent .[2] It is designed to form covalent bonds with cysteine residues (S-alkylation).[1][3]

Operational Rule: Treat this compound as a sensitizing, cytotoxic alkylator .[2][3][4] Do not dispose of it down the drain. All waste must be segregated for high-temperature incineration to prevent environmental persistence and aquatic toxicity.[1]

Chemical Profile & Hazard Logic

Before disposal, you must understand why this protocol is necessary. The chloroacetamide "warhead" is an electrophile that reacts with nucleophiles (DNA bases, proteins).[2][3]

PropertySpecificationOperational Implication
Functional Group

-Haloacetamide
High reactivity with thiols; skin sensitizer.[1][3]
Reactivity

Alkylation
Can modify biological macromolecules irreversibly.[1][3]
Solubility Organic Soluble (DMSO/MeOH)Will penetrate nitrile gloves; double-gloving is mandatory.[1][3]
Waste Class Halogenated OrganicRequires specific EPA waste codes (typically D001/F-list equivalent).[1][3]
Pre-Disposal Deactivation (Quenching Protocol)

For glassware, spill cleanup, or liquid waste pre-treatment, you can chemically deactivate the electrophilic warhead using Sodium Thiosulfate .[2][4] This converts the reactive alkyl chloride into a water-soluble, non-toxic thiosulfate ester.[1][2]

Mechanism:


[1]
Step-by-Step Quenching Workflow
  • Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water.[1][3]

  • Ratio: Use at least a 20-fold molar excess of thiosulfate relative to the chloroacetamide.

  • Execution:

    • Add the waste solution slowly to the thiosulfate bath.

    • Stir gently for 12–24 hours at room temperature.

    • Note: The reaction is slower than with acid chlorides; patience is required to ensure full conversion.[3]

  • Verification: Check pH. If highly acidic, neutralize with Sodium Bicarbonate.[2][4]

  • Final Disposal: The quenched solution should still be treated as chemical waste (due to the aromatic amine core) but is significantly less hazardous.[1][3]

Waste Segregation & Disposal Decision Tree

Do not mix this compound with oxidizers (potential for toxic chloramine gas) or strong acids.[1][3]

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Mother Liquor/Reaction Mix) State->Liquid Liquid Solid_Bin Double Bag (Yellow/Hazardous) Solid->Solid_Bin Liquid_Type Solvent Base? Liquid->Liquid_Type Incineration High-Temp Incineration (Cement Kiln) Solid_Bin->Incineration Send Off-Site Halo Halogenated Solvent (DCM/Chloroform) Liquid_Type->Halo Contains Halogens NonHalo Non-Halogenated (DMSO/Methanol) Liquid_Type->NonHalo No Halogens Halo->Incineration NonHalo->Incineration Segregate as 'Halogenated Organic'

Figure 1: Decision matrix for segregating chloroacetamide waste.[1][3] Note that even if dissolved in non-halogenated solvents, the presence of the chloro-group technically classifies the mixture as halogenated waste for many disposal facilities.[2]

Detailed Disposal Procedures
A. Solid Waste (Pure Compound & PPE) [1][3]
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag.[1][3]

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Halogenated Organic." [1][3]

  • Protocol:

    • Place all contaminated gloves, weigh boats, and paper towels into the primary bag.[2]

    • Seal with tape (gooseneck seal).[1][3]

    • Place primary bag into the secondary rigid container.

    • Do not compact mechanical waste to avoid aerosolizing the powder.[1][3]

B. Liquid Waste (Solutions)
  • Container: Glass amber bottle or HDPE carboy. Do not use metal containers (corrosion risk from potential hydrolysis to HCl).[1][3]

  • Segregation:

    • Stream A (Preferred): Halogenated Waste Stream.[1][3] Even if the solvent is DMSO, the solute contains Chlorine.[2] Mixing it into the "Non-Halogenated" stream can cause regulatory violations during Total Organic Halogen (TOX) testing at the incineration plant.[1]

  • Labeling: "Contains N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide.[1][3] Warning: Alkylating Agent. "

Emergency Spill Response

If this compound is spilled, speed is critical to prevent surface contamination and exposure.[2][3]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , lab coat, and safety goggles.[2][4] If powder is aerosolized, use an N95 or P100 respirator.[2][4]

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water/thiosulfate) to prevent dust.[1] Scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Decontamination:

    • Scrub the surface with 10% Sodium Thiosulfate (see Section 2).[1][3]

    • Follow with a detergent wash (soap and water).[1][3][5]

    • Do not use bleach. Bleach can react with the amine/acetamide groups to form chloramines (toxic gas).[1][3]

Regulatory Compliance (RCRA)

In the United States, this waste determination follows 40 CFR Part 261.[2][3]

  • P/U List Status: While this specific derivative is not explicitly "Listed" (P or U codes), it exhibits the characteristic of Toxicity .[2]

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, it carries F001/F002 codes [1].[1][2]

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration equipped with acid gas scrubbers (to capture HCl generated from the chlorine atom).[1][3]

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[2][4] RCRA Regulations.[1][3][6] [Link]

  • National Institutes of Health (NIH) - PubChem. Chloroacetamide Compound Summary & Safety.[1][3] [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] "Disposal of Halogenated Organic Compounds."[3][7] [Link]

Sources

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